Msr-blue
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-7-methylsulfinylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-7-5-11(12)14-10-6-8(15(2)13)3-4-9(7)10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTHUDRVKVIXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)S(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Action of Msr-blue: A Technical Guide to a Novel Fluorescent Probe for Methionine Sulfoxide Reductase Activity
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Msr-blue, a fluorogenic probe designed for the specific detection of methionine sulfoxide reductase (Msr) activity. Developed for researchers, scientists, and professionals in drug development, this document details the core principles of this compound's function, presents key quantitative data, outlines experimental protocols, and visualizes the associated biochemical pathways and workflows.
Core Mechanism of Action: A Fluorescence Turn-On System
This compound operates on a "turn-on" fluorescence mechanism initiated by the enzymatic activity of Methionine Sulfoxide Reductases (Msrs). The probe, designated as compound 15 in its foundational study, incorporates a sulfoxide moiety attached to a fluorophore.[1] In its native state, the electron-withdrawing nature of the sulfoxide group quenches the fluorescence of the molecule.
The core of this compound's mechanism lies in its specific recognition and reduction by Msr enzymes. Msrs, crucial components of the cellular antioxidant defense system, catalyze the reduction of the sulfoxide group on this compound to a sulfide. This chemical transformation converts the electron-withdrawing sulfoxide into an electron-donating sulfide group. The resulting change in the electronic properties of the fluorophore leads to a significant, more than 100-fold increase in fluorescence emission, providing a direct and quantifiable measure of Msr enzymatic activity.[1] HPLC analysis has confirmed the conversion of this compound to its corresponding sulfide form (15') upon incubation with purified MsrA or cell lysates.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the interaction between this compound and MsrA, as well as the inhibitory effect of dimethyl sulfoxide (DMSO).
| Parameter | Value | Analyte | Conditions |
| Excitation Wavelength (λex) | 335 nm | This compound | In TE buffer |
| Emission Wavelength (λem) | 438 nm | Reduced this compound | In TE buffer |
| Fold Fluorescence Increase | >100-fold | This compound to Reduced this compound | Upon enzymatic reduction |
| Inhibitor | Dimethyl Sulfoxide (DMSO) | Msr Activity | Pre-incubation with cells or lysate |
Signaling Pathway Context: The Role of Msr in Cellular Health
This compound serves as a tool to investigate the activity of Msr enzymes, which play a critical role in cellular defense against oxidative stress. Methionine residues in proteins are particularly susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide. This oxidation can impair protein function and contribute to cellular damage and the progression of diseases such as Parkinson's disease. Msr enzymes, specifically MsrA and MsrB, reverse this oxidative damage by reducing methionine sulfoxide back to methionine, thereby restoring protein function and mitigating oxidative stress. This compound, by measuring Msr activity, provides a valuable means to assess the functionality of this crucial protective pathway.
Detailed Experimental Protocols
In Vitro Assay of Purified MsrA Activity
-
Reagents and Preparation:
-
This compound stock solution: 10 mM in DMSO.
-
Purified MsrA enzyme.
-
Dithiothreitol (DTT) solution: 500 mM in TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
TE buffer.
-
-
Assay Procedure:
-
Prepare a reaction mixture in a 96-well plate containing TE buffer, 5 mM DTT, and the desired concentration of purified MsrA (e.g., 1.8 μg/ml, 72 nM).[2]
-
Initiate the reaction by adding this compound to a final concentration of 10 μM.[2]
-
Incubate the plate at 37 °C.
-
Measure the fluorescence intensity at various time points using a microplate reader with excitation at 335 nm and emission at 438 nm.
-
Measurement of Msr Activity in Cell Lysates
-
Cell Lysis:
-
Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell lysate (e.g., mouse kidney protein extract) with TE buffer and 5 mM DTT.
-
Add this compound to a final concentration of 10 μM.
-
Incubate at 37 °C and monitor the fluorescence increase as described for the in vitro assay.
-
Imaging Msr Activity in Live Cells
-
Cell Culture and Treatment:
-
Plate cells (e.g., 293T cells) in a suitable imaging dish or plate and culture overnight.
-
To inhibit Msr activity for control experiments, pre-treat cells with 0.2% DMSO.
-
Incubate the cells with 10 μM this compound in cell culture medium for a specified time (e.g., 4 hours).
-
-
Imaging:
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (or equivalent for excitation around 335 nm and emission around 438 nm).
-
Conclusion
This compound represents a significant advancement in the study of cellular redox biology. Its specific, turn-on fluorescence mechanism provides a robust and sensitive method for quantifying Methionine Sulfoxide Reductase activity in a variety of experimental settings. This technical guide provides the foundational knowledge for researchers to effectively utilize this compound in their investigations into oxidative stress, neurodegenerative diseases, and other physiological and pathological processes where Msr enzymes play a vital role.
References
MSR-Blue: A Technical Guide to the Fluorogenic Detection of Methionine Sulfoxide Reductase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MSR-Blue, a novel fluorogenic probe for the sensitive and specific detection of methionine sulfoxide reductase (MSR) activity. This document details the core principles of this compound, its mechanism of action, experimental protocols for its use, and its applications in research and drug development.
Introduction to Methionine Sulfoxide Reductases (MSRs)
Methionine, an essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO). This oxidation can impair or alter protein function, contributing to cellular damage and various pathologies. The methionine sulfoxide reductase (MSR) system is a crucial enzymatic defense mechanism that repairs this oxidative damage by catalyzing the reduction of MetO back to methionine.[1][2] This repair process is vital for maintaining protein integrity and cellular function.
The MSR system comprises two main families of enzymes:
-
MsrA: Stereospecifically reduces the S-epimer of methionine sulfoxide (MetS-O).
-
MsrB: Stereospecifically reduces the R-epimer of methionine sulfoxide (MetR-O).
Together, MsrA and MsrB ensure the complete reduction of both MetO diastereomers, playing a critical role in antioxidant defense, regulation of protein function, and cellular signaling.[3][4]
This compound: A Fluorogenic Probe for MSR Activity
This compound is a cell-permeable, "turn-on" fluorescent probe specifically designed to measure the enzymatic activity of MSRs. Its chemical structure is 3-acetyl-7-(methylsulfinyl)-2H-chromen-2-one, with the SMILES representation: CC(C1=CC=C(C=C1O2)S(C)=O)=CC2=O.
Mechanism of Action
This compound itself is a non-fluorescent molecule. The core of its mechanism lies in the sulfoxide group, which is a substrate for MSR enzymes. In the presence of a suitable reducing agent, such as dithiothreitol (DTT), MSRs catalyze the reduction of the sulfoxide moiety in this compound to a sulfide. This enzymatic conversion results in a significant conformational change in the molecule, transforming it into a highly fluorescent product. This "turn-on" mechanism provides a high signal-to-noise ratio, with a reported fluorescence increment of over 100-fold upon reaction with MSRs.[3]
The excitation and emission maxima of the fluorescent product of this compound are approximately 335-340 nm and 438-440 nm, respectively, emitting a blue fluorescence.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the use of this compound for detecting MSR activity.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 335 - 340 nm | |
| Emission Wavelength (λem) | 438 - 440 nm | |
| Fluorescence Increment | > 100-fold |
Table 1: Spectroscopic Properties of this compound.
| Condition | Relative Fluorescence Units (RFU) |
| This compound only | ~100 |
| This compound + DTT | ~150 |
| This compound + DTT + MsrA | > 10,000 |
Table 2: Representative Fluorescence Intensity Data. (Note: These are illustrative values. Actual RFU will vary depending on the instrument, gain settings, and experimental conditions.)
Experimental Protocols
This section provides detailed methodologies for utilizing this compound to measure MSR activity in various samples.
In Vitro Assay with Purified Enzyme
This protocol is suitable for determining the activity of purified MsrA or MsrB enzymes and for screening potential inhibitors or activators.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified MsrA or MsrB enzyme
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the reaction mixture: In each well of the microplate, prepare a 100 µL reaction mixture containing:
-
5 µL of DTT stock solution (final concentration: 5 mM)
-
X µL of purified enzyme (e.g., final concentration of 120 nM MsrA)
-
Assay buffer to a volume of 99 µL.
-
-
Initiate the reaction: Add 1 µL of this compound stock solution to each well (final concentration: 10 µM).
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-120 minutes), protected from light.
-
Measure fluorescence: Read the fluorescence intensity at λex = 335 nm and λem = 438 nm.
-
Controls: Include the following controls:
-
Blank: Assay buffer only.
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No enzyme control: this compound and DTT in assay buffer.
-
No DTT control: this compound and enzyme in assay buffer.
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Assay in Cell Lysates
This protocol allows for the measurement of total MSR activity in cellular extracts.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
DTT stock solution (1 M in water)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
-
Protein quantification assay (e.g., BCA or Bradford)
Procedure:
-
Prepare cell lysate: Lyse cells using the chosen lysis buffer and centrifuge to pellet cellular debris. Collect the supernatant.
-
Determine protein concentration: Measure the protein concentration of the cell lysate.
-
Prepare the reaction mixture: In each well of the microplate, prepare a 100 µL reaction mixture containing:
-
5 µL of DTT stock solution (final concentration: 5 mM)
-
X µg of cell lysate protein (e.g., 20-50 µg)
-
Lysis buffer to a volume of 99 µL.
-
-
Initiate the reaction: Add 1 µL of this compound stock solution to each well (final concentration: 10 µM).
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.
-
Measure fluorescence: Read the fluorescence intensity at λex = 335 nm and λem = 438 nm.
-
Controls: Include a blank (lysis buffer only) and a no-lysate control (this compound and DTT in lysis buffer).
Live-Cell Imaging of MSR Activity
This protocol enables the visualization of MSR activity in living cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell culture: Plate cells and allow them to adhere and grow to the desired confluency.
-
Probe loading: Replace the culture medium with fresh medium containing 10 µM this compound.
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 4 hours).
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set or equivalent (excitation ~340 nm, emission ~440 nm).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound and methionine sulfoxide reductase.
Caption: Catalytic cycle of Methionine Sulfoxide Reductase (MSR).
Caption: Experimental workflow for MSR activity detection using this compound.
Caption: Role of the MSR system in cellular signaling and its detection by this compound.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool for various applications:
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High-Throughput Screening (HTS): The simple, "mix-and-read" format of the this compound assay is amenable to HTS for the discovery of novel MSR inhibitors or activators.
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Disease Research: MSR dysfunction has been implicated in a range of diseases, including neurodegenerative disorders like Parkinson's disease, and cancer. This compound provides a means to investigate the role of MSRs in these conditions.
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Antioxidant Research: As a key component of the cellular antioxidant defense system, MSR activity can be readily assessed using this compound in studies investigating oxidative stress and antioxidant compounds.
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Basic Research: this compound facilitates fundamental studies on the catalytic mechanisms and regulation of MsrA and MsrB.
Conclusion
This compound represents a significant advancement in the study of methionine sulfoxide reductases. Its high sensitivity, specificity, and ease of use make it an indispensable tool for researchers and drug development professionals. This technical guide provides the foundational knowledge and practical protocols to effectively implement this compound in a variety of research settings, ultimately contributing to a deeper understanding of the critical role of MSRs in health and disease.
References
The Role of Msr-blue in Oxidative Stress Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. A key molecular target of ROS is the amino acid methionine, which is readily oxidized to methionine sulfoxide (MetSO). This oxidation can lead to protein dysfunction and cellular damage. The methionine sulfoxide reductase (Msr) system, comprising MsrA and MsrB enzymes, plays a crucial cellular repair role by reducing MetSO back to methionine. The study of this vital antioxidant pathway has been significantly advanced by the development of Msr-blue , a specific "turn-on" fluorescent probe. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and its application in oxidative stress research.
This compound: A Fluorogenic Probe for Methionine Sulfoxide Reductase Activity
This compound is the first of its kind—a fluorogenic substrate that is virtually non-fluorescent until it is specifically reduced by Msr enzymes.[1][2] Upon enzymatic conversion of its sulfoxide moiety to a sulfide, this compound exhibits a greater than 100-fold increase in blue fluorescence.[1] This remarkable feature allows for a highly sensitive and direct measurement of Msr activity in a variety of biological samples, including cell lysates and live cells.[1]
Mechanism of Action
The fundamental principle behind this compound is a chemically-triggered fluorescence turn-on mechanism. The sulfoxide group in the non-fluorescent this compound molecule acts as a quencher. Msr enzymes, utilizing reducing equivalents from the thioredoxin (Trx) system, catalyze the reduction of this sulfoxide.[1] This chemical transformation alleviates the quenching effect, resulting in a strong fluorescent signal.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound, providing a quick reference for experimental design.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 335 nm | |
| Emission Wavelength (λem) | 438 nm | |
| Fluorescence Increment | >100-fold | |
| Kinetic Parameters for MsrA | ||
| Km | 120 µM | |
| kcat | 0.4 s-1 |
Table 1: Spectroscopic and Kinetic Properties of this compound.
Signaling Pathway and Experimental Workflow
The activity of Msr enzymes, and thus the fluorescence of this compound, is intrinsically linked to the cellular redox state, particularly the thioredoxin system.
Caption: Thioredoxin-dependent reduction of this compound.
The experimental workflow for assessing Msr activity generally involves the incubation of a biological sample with this compound and a reducing agent (typically DTT in vitro, which mimics the role of thioredoxin), followed by the measurement of fluorescence.
Caption: General experimental workflow for Msr activity assay.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the use of this compound. Researchers should optimize these protocols for their specific experimental systems.
Preparation of Cell Lysates for Msr Activity Assay
-
Cell Culture: Culture cells to approximately 80-90% confluency.
-
Harvesting:
-
For adherent cells, wash with ice-cold PBS, then detach using a cell scraper.
-
For suspension cells, pellet by centrifugation.
-
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. A common ratio is 100 µL of lysis buffer per 1 million cells.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Storage: Use the lysate immediately or store at -80°C.
Msr Activity Assay in Cell Lysates
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing:
-
Cell lysate (adjust volume for a final protein concentration of approximately 1 mg/mL)
-
Dithiothreitol (DTT) to a final concentration of 5 mM.
-
Assay buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) to the desired final volume.
-
-
Initiation of Reaction: Add this compound to a final concentration of 10 µM to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at various time points using a microplate reader with excitation at 335 nm and emission at 438 nm.
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to the Msr activity. Normalize the activity to the protein concentration of the lysate.
Live Cell Imaging of Msr Activity
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and allow them to adhere overnight.
-
Probe Loading: Replace the culture medium with a serum-free medium containing 10 µM this compound.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 2-4 hours.
-
Washing: Gently wash the cells with pre-warmed PBS or imaging buffer to remove excess probe.
-
Imaging: Acquire fluorescent images using a fluorescence microscope equipped with a DAPI filter set or equivalent (excitation ~335 nm, emission ~438 nm). Time-lapse imaging can be performed to monitor the dynamics of Msr activity.
Specificity of this compound
Intensive studies have demonstrated the high specificity of this compound for Msr enzymes. The probe shows negligible fluorescence enhancement in the presence of various other biological reducing agents and enzymes, including:
-
Small molecule thiols
-
Glutathione reductase (GR)
-
Thioredoxin (Trx)
-
Thioredoxin reductase (TrxR)
-
Bovine serum albumin (BSA)
-
Ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
Applications in Oxidative Stress Research
The development of this compound has opened new avenues for investigating the role of the Msr system in health and disease.
-
Disease Models: this compound has been instrumental in demonstrating a decline in Msr activity in a cellular model of Parkinson's disease, providing a direct link between the loss of Msr function and neurodegeneration.
-
Tissue-Specific Activity: The probe has been used to measure and compare Msr activity across different mouse organs, revealing tissue-specific differences in this antioxidant defense mechanism.
-
Drug Discovery: this compound provides a valuable tool for high-throughput screening of compounds that may modulate Msr activity, offering a potential therapeutic strategy for diseases associated with oxidative stress.
Conclusion
This compound is a powerful and specific tool for the real-time monitoring of Msr enzyme activity. Its "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it suitable for a wide range of applications in oxidative stress research. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to incorporate this compound into their studies, paving the way for a deeper understanding of the critical role of the Msr system in cellular protection and the pathogenesis of oxidative stress-related diseases.
References
Msr-blue Probe: A Technical Guide for Researchers
Introduction
The Msr-blue probe is a pioneering fluorescent tool for the real-time detection of methionine sulfoxide reductase (Msr) activity. Its development marked a significant advancement in studying the role of Msr enzymes in cellular processes and various pathologies. This compound is the first "turn-on" fluorescent probe specifically designed for Msr, exhibiting a substantial increase in fluorescence—over 100-fold—upon enzymatic reduction.[1][2] This property allows for sensitive and specific monitoring of Msr activity in live cells and complex biological samples.[2] The probe has been instrumental in linking diminished Msr activity to neurodegenerative conditions like Parkinson's disease.[2][3]
Principle of Detection
The detection mechanism of this compound is based on an intramolecular charge transfer (ICT) process. The probe contains a methyl sulfoxide group, which acts as an electron-withdrawing moiety, quenching the fluorescence of the core fluorophore. Methionine sulfoxide reductase enzymes catalyze the reduction of this sulfoxide back to a sulfide. This conversion from an electron-withdrawing group to an electron-donating group alters the electronic properties of the fluorophore, leading to a significant enhancement of its blue fluorescence. The thioredoxin system provides the necessary reducing equivalents for this enzymatic reaction.
Quantitative Data
The following table summarizes the key quantitative properties of the this compound probe based on available data.
| Property | Value | Reference |
| Fluorescence Increment | > 100-fold | |
| Excitation Wavelength (λex) | 335 nm - 340 nm | |
| Emission Wavelength (λem) | 438 nm - 440 nm | |
| Recommended Concentration | 10 µM for in vitro and cell assays |
Experimental Protocols
Synthesis of this compound Probe
A detailed, step-by-step synthesis protocol for the this compound probe is typically provided in the supplementary information of the primary research article by Fang et al., published in Chemical Science. While the specific details of the synthesis were not available in the provided search results, the general strategy involved the creation of a small library of dyes uniformly decorated with a methyl sulfoxide group.
In Vitro Msr Activity Assay
This protocol describes the measurement of purified Msr enzyme activity using the this compound probe.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Purified MsrA enzyme
-
Dithiothreitol (DTT)
-
TE buffer (Tris-HCl, EDTA, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing:
-
TE buffer
-
5 mM DTT
-
Purified MsrA enzyme (e.g., 3 µg/mL, 120 nM)
-
-
Add this compound probe to a final concentration of 10 µM.
-
Incubate the plate at 37°C.
-
Record the fluorescence emission spectra (λex = 335 nm) at various time points (e.g., every 30 minutes) to monitor the time-dependent increase in fluorescence at 438 nm.
-
For endpoint assays, incubate for a fixed period (e.g., 2-3 hours) and measure the final fluorescence intensity.
-
A control reaction without the Msr enzyme should be included to determine the background fluorescence (F₀).
-
Calculate the fold of fluorescence increment as F/F₀.
Live-Cell Imaging of Msr Activity
This protocol outlines the use of the this compound probe for imaging Msr activity in living cells.
Materials:
-
This compound probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., 293T cells) plated on a suitable imaging dish or plate
-
Fluorescence microscope with appropriate filters for blue fluorescence
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a working solution of this compound in cell culture medium at a final concentration of 10 µM.
-
Remove the existing culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for a suitable duration (e.g., time-dependent imaging can be performed, with saturation often observed after 4 hours).
-
To inhibit Msr activity as a control, cells can be pre-treated with an Msr inhibitor like dimethyl sulfoxide (DMSO) (e.g., 0.2%) before adding the this compound probe.
-
After incubation, wash the cells with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope with excitation around 340 nm and emission detection around 440 nm.
Msr Activity Measurement in Tissue Lysates
This protocol details the procedure for quantifying Msr activity in tissue homogenates.
Materials:
-
This compound probe
-
Tissue of interest (e.g., mouse kidney, liver)
-
Lysis buffer (e.g., TE buffer with protease inhibitors)
-
Dounce homogenizer or sonicator
-
Centrifuge
-
DTT
-
96-well black microplate
-
Fluorescence microplate reader
-
Protein assay reagent (e.g., Bradford or BCA)
Procedure:
-
Excise the tissue and place it in ice-cold lysis buffer.
-
Homogenize the tissue using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the protein extract.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
In a 96-well black microplate, prepare a reaction mixture containing:
-
Tissue lysate (adjust volume for a specific amount of protein)
-
5 mM DTT
-
TE buffer to the final volume
-
-
Add this compound probe to a final concentration of 10 µM.
-
Incubate the plate at 37°C for a defined period.
-
Measure the fluorescence intensity at λex = 335 nm and λem = 438 nm.
-
Normalize the fluorescence signal to the protein concentration to determine the specific Msr activity.
Visualizations
Caption: Signaling pathway of this compound activation.
Caption: Experimental workflow for using the this compound probe.
Caption: Chemical transformation of this compound upon enzymatic reduction.
References
- 1. A specific fluorescent probe reveals compromised activity of methionine sulfoxide reductases in Parkinson's disease - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A specific fluorescent probe reveals compromised activity of methionine sulfoxide reductases in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Msr-blue: A Turn-On Fluorescent Probe for Methionine Sulfoxide Reductase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Msr-blue is a novel, cell-permeable, "turn-on" fluorescent probe designed for the sensitive and specific detection of methionine sulfoxide reductase (Msr) activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and application in live-cell imaging are presented, along with a summary of its key photophysical characteristics. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool for investigating the role of Msr in various physiological and pathological processes, including neurodegenerative diseases such as Parkinson's disease.
Chemical Structure and Properties
This compound is a coumarin-based molecule functionalized with a methylsulfoxide group. This sulfoxide moiety serves as the recognition site for the methionine sulfoxide reductase enzyme family.
Chemical Identity:
| Property | Value |
| Chemical Name | 7-hydroxy-4-methyl-6-((methylsulfinyl)methyl)-2H-chromen-2-one (tentative) |
| CAS Number | 2966537-39-1[1] |
| Molecular Formula | C11H10O4S |
| Molecular Weight | 238.26 g/mol |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=C(C=C2O)S(C)=O[1] |
Physicochemical Properties:
| Property | Value |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action
This compound operates on a "turn-on" fluorescence mechanism. In its native state, the sulfoxide group quenches the fluorescence of the coumarin fluorophore, rendering the molecule essentially non-fluorescent. Upon enzymatic reduction of the sulfoxide to a sulfide by Msr A, the quenching effect is alleviated, resulting in a significant increase in blue fluorescence emission.[1] This enzymatic conversion allows for the direct and specific monitoring of Msr activity in biological systems. The fluorescence intensity of the resulting product is reported to be over 100-fold greater than that of the original this compound probe.[1]
Caption: Mechanism of this compound activation by MsrA.
Photophysical Properties
The photophysical properties of this compound and its reduced, fluorescent product are crucial for its application in fluorescence-based assays.
| Property | This compound (Sulfoxide) | Reduced Product (Sulfide) |
| Excitation Wavelength (λex) | ~340 nm[1] | ~340 nm |
| Emission Wavelength (λem) | ~440 nm (very weak) | ~440 nm (strong) |
| Molar Extinction Coefficient (ε) | Data not available | Data not available |
| Quantum Yield (Φ) | Very low | Significantly higher |
| Fluorescence Enhancement | - | >100-fold |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the Pechmann condensation to form the 7-hydroxy-4-methylcoumarin core, followed by functionalization to introduce the methylsulfoxide group. The following is a general procedure based on the synthesis of similar coumarin derivatives.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid or other acid catalyst (e.g., Amberlyst-15)
-
Formaldehyde
-
Methanethiol sodium salt
-
Oxidizing agent (e.g., m-CPBA or H2O2)
-
Appropriate solvents (e.g., ethanol, dichloromethane)
Procedure:
-
Synthesis of 7-hydroxy-4-methylcoumarin:
-
Combine resorcinol and ethyl acetoacetate in the presence of an acid catalyst.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter, wash with water, and recrystallize the crude product from a suitable solvent like ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
-
-
Chloromethylation of 7-hydroxy-4-methylcoumarin:
-
React 7-hydroxy-4-methylcoumarin with formaldehyde and hydrochloric acid to introduce a chloromethyl group at the 6-position.
-
-
Introduction of the methylthio group:
-
Displace the chloride of the chloromethyl group with a methylthio group by reacting with methanethiol sodium salt.
-
-
Oxidation to this compound:
-
Oxidize the resulting sulfide to a sulfoxide using a suitable oxidizing agent to yield the final product, this compound.
-
Purify the final product by column chromatography.
-
Caption: General workflow for the synthesis of this compound.
Live-Cell Imaging of Msr Activity
This protocol is a general guideline for using this compound to detect Msr activity in cultured cells. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Cultured cells of interest (e.g., PC12, SH-SY5Y, or primary neurons)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters (Excitation: ~340 nm, Emission: ~440 nm)
Procedure:
-
Cell Seeding:
-
Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of this compound in cell culture medium. A final concentration in the range of 5-10 µM is a good starting point.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
-
Incubation:
-
Incubate the cells with this compound for 30-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set or similar filters appropriate for the excitation and emission wavelengths of the reduced this compound product.
-
Acquire images at different time points if monitoring changes in Msr activity over time.
-
Caption: Experimental workflow for live-cell imaging with this compound.
Applications in Drug Development and Research
This compound serves as a valuable tool for investigating the role of the Msr enzyme system in various biological contexts. Its primary applications include:
-
Screening for Msr inhibitors or activators: The probe can be used in high-throughput screening assays to identify compounds that modulate Msr activity.
-
Studying oxidative stress: As Msr is a key enzyme in repairing oxidative damage to proteins, this compound can be used to assess the status of this repair system under conditions of oxidative stress.
-
Investigating the role of Msr in disease: The probe has been used to demonstrate compromised Msr activity in cellular models of Parkinson's disease, suggesting a link between Msr dysfunction and neurodegeneration.
Conclusion
This compound is a highly specific and sensitive fluorescent probe for the real-time monitoring of methionine sulfoxide reductase activity in living cells. Its "turn-on" mechanism provides a high signal-to-background ratio, making it an excellent tool for a variety of research and drug discovery applications. The detailed protocols and data presented in this guide are intended to facilitate the adoption and successful implementation of this compound in the scientific community.
References
An In-depth Technical Guide to Fluorescent Probes for Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Fluorescent probes have become indispensable tools in the study of enzyme activity, offering high sensitivity and real-time detection capabilities that are crucial for both basic research and drug discovery.[1][2] This guide provides a comprehensive overview of the core principles, types, applications, and experimental protocols associated with fluorescent probes for enzyme activity.
Core Principles of Fluorescent Probes for Enzyme Activity
Fluorescence-based enzyme assays are predicated on the principle that an enzymatic reaction induces a change in the fluorescence properties of a probe.[1][3] This change can manifest as an increase or decrease in fluorescence intensity, a shift in the emission wavelength, or a change in fluorescence polarization.[1] These assays offer significant advantages over traditional methods, including higher sensitivity, a non-destructive nature, and adaptability for high-throughput screening (HTS).
A typical fluorescent probe consists of three main components: a fluorophore (the signaling unit), a recognition group that interacts with the target enzyme, and a linker connecting these two parts. The probe is designed to be in a "quenched" or non-fluorescent state initially. Upon interaction with the target enzyme, a catalytic event triggers a conformational or chemical change that "turns on" the fluorescence.
Types and Mechanisms of Fluorescent Probes
Fluorescent probes for enzyme activity can be broadly categorized based on their activation mechanism. The most common are "activatable" probes, which exhibit a significant increase in fluorescence upon enzymatic action.
Key Signaling Mechanisms:
-
Förster Resonance Energy Transfer (FRET): This mechanism involves the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. Enzymatic cleavage of the linker separating the two fluorophores disrupts FRET, leading to an increase in the donor's fluorescence and a decrease in the acceptor's fluorescence.
-
Photoinduced Electron Transfer (PET): In PET-based probes, an electron transfer process from a donor to an excited fluorophore quenches the fluorescence. The enzymatic reaction modifies the donor, inhibiting PET and restoring fluorescence.
-
Intramolecular Charge Transfer (ICT): The enzymatic reaction alters the electron-donating or -withdrawing properties of a part of the probe, leading to a change in the ICT process and a corresponding shift in the fluorescence emission.
-
Enzyme-Substrate Probes: These probes are designed as synthetic substrates for the target enzyme. The enzymatic conversion of the substrate releases a highly fluorescent product from a non-fluorescent or weakly fluorescent precursor.
Data Presentation: Quantitative Properties of Fluorescent Probes
The selection of a fluorescent probe is dictated by its photophysical and biochemical properties. The following tables summarize key quantitative data for representative fluorescent probes targeting major enzyme classes.
Table 1: Photophysical Properties of Common Fluorophores Used in Enzyme Probes
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Key Features & Applications |
| Coumarin | ~350-450 | ~450-550 | Variable | Environment-sensitive, used in probes for various hydrolases. |
| Fluorescein | ~490 | ~520 | >0.9 | High quantum yield, pH-sensitive, widely used for proteases and phosphatases. |
| Rhodamine | ~550 | ~580 | High | Photostable, less pH-sensitive than fluorescein, used in a variety of enzyme assays. |
| BODIPY Dyes | ~490-650 | ~500-660 | High | Sharp emission peaks, relatively insensitive to solvent polarity and pH. |
| Cyanine Dyes (e.g., Cy5, Cy7) | ~650-750 | ~670-780 | Variable | Near-infrared (NIR) emission, suitable for in vivo imaging due to reduced tissue autofluorescence. |
Table 2: Examples of Fluorescent Probes for Specific Enzyme Classes
| Probe/Sensor Type | Target Enzyme Class | Principle | Limit of Detection (LOD) | Application |
| FRET-based peptide substrate | Proteases (e.g., Caspases, MMPs) | Cleavage of a peptide linker separates a FRET pair. | nM to µM range | Apoptosis studies, cancer research, drug screening. |
| Solvatochromic dye-labeled peptide | Kinases (e.g., PKA, PKC) | Phosphorylation alters the local environment of the dye, changing its fluorescence. | nM range | Signal transduction research, inhibitor screening. |
| Resorufin-based substrates | Oxidoreductases, Hydrolases | Enzymatic reaction releases the highly fluorescent resorufin molecule. | pM to nM range | High-throughput screening, cellular assays. |
| Phosphonate-based ABPs | Serine Hydrolases | Covalent modification of the active site by a probe with a fluorescent tag. | nM range | In vivo imaging, biochemical characterization of enzyme function. |
Mandatory Visualizations
Caption: General mechanism of an activatable fluorescent probe.
Caption: Workflow for a fluorescent enzyme inhibition assay.
Caption: Key considerations in fluorescent probe design.
Experimental Protocols
This protocol provides a general framework for measuring enzyme activity using a fluorogenic substrate.
Materials:
-
Purified enzyme
-
Fluorogenic substrate specific to the enzyme
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer. The optimal concentrations should be determined empirically, often with the substrate concentration at or below the Michaelis constant (Km).
-
Assay Setup: To the microplate wells, add the assay buffer.
-
Initiate Reaction: Add the enzyme to the wells to start the reaction. Alternatively, the substrate can be added to wells already containing the enzyme and buffer.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or at a single endpoint after a fixed incubation period.
-
Data Analysis: For a kinetic assay, determine the initial reaction velocity from the linear phase of the fluorescence increase over time. For an endpoint assay, compare the fluorescence of the reaction wells to a standard curve of the fluorescent product.
This protocol outlines the use of a fluorescent probe to screen a compound library for potential enzyme inhibitors.
Materials:
-
Enzyme solution
-
Fluorescent substrate
-
Assay buffer
-
Compound library (typically dissolved in DMSO)
-
Positive control (a known inhibitor) and negative control (DMSO vehicle)
-
384-well black microplates
-
Automated liquid handling system (recommended)
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Dispense the test compounds from the library into the wells of the microplate. Include wells for negative (DMSO) and positive controls.
-
Enzyme Addition: Add the enzyme solution to all wells and incubate for a predetermined time to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the fluorescent substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a fixed time, ensuring the reaction in the control wells remains within the linear range.
-
Signal Detection: Measure the fluorescence intensity in each well.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds that show inhibition above a certain threshold are considered "hits" and are selected for further validation.
This protocol describes the use of a cell-permeable fluorogenic probe to visualize enzyme activity in living cells.
Materials:
-
Cell-permeable fluorogenic probe
-
Cultured cells in a suitable imaging dish (e.g., glass-bottom dish)
-
Cell culture medium
-
Fluorescence microscope with appropriate filters and an incubation chamber
Procedure:
-
Cell Culture: Plate the cells and grow them to the desired confluency.
-
Probe Loading: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS or HBSS). Add the fluorescent probe diluted in serum-free medium or buffer and incubate at 37°C for a time sufficient for the probe to enter the cells (typically 15-60 minutes).
-
Washing: Remove the probe-containing medium and wash the cells to remove any extracellular probe.
-
Imaging: Add fresh, pre-warmed medium and place the dish on the microscope stage. Acquire fluorescent images at the appropriate excitation and emission wavelengths. Time-lapse imaging can be used to monitor the dynamics of enzyme activity.
-
Data Analysis: Quantify the fluorescence intensity in individual cells or specific subcellular regions using image analysis software.
Applications in Research and Drug Development
Fluorescent probes for enzyme activity are instrumental in various areas:
-
Drug Discovery: HTS of large compound libraries to identify novel enzyme inhibitors or activators.
-
Diagnostics: Detecting abnormal enzyme activity associated with diseases like cancer, Alzheimer's, and cardiovascular disorders.
-
Cell Biology: Visualizing the spatiotemporal dynamics of enzyme activity in living cells and organisms to understand their roles in complex biological processes.
-
Biochemical Characterization: Determining enzyme kinetics, substrate specificity, and mechanisms of action.
The continuous development of new fluorescent probes with improved properties, such as near-infrared emission for deep-tissue imaging and multi-target capabilities, will further expand their applications in biomedical research and clinical practice.
References
Methodological & Application
Application Notes and Protocols: Step-by-Step Guide for Msr-blue Assay in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of Methionine Sulfoxide Reductase (Msr) activity in tissue homogenates using the Msr-blue assay. This fluorescent assay offers a sensitive and specific method to quantify Msr activity, which is a key component of the cellular antioxidant defense system. The reversible oxidation and reduction of methionine residues in proteins, regulated by the Msr system, play a crucial role in cellular signaling and protection against oxidative stress.[1][2][3]
Introduction
Methionine, an amino acid susceptible to oxidation by reactive oxygen species (ROS), is converted to methionine sulfoxide (MetO).[2][4] This oxidation can alter protein structure and function, contributing to cellular damage and aging-related diseases. The Methionine Sulfoxide Reductase (Msr) enzyme system, comprising MsrA and MsrB, stereospecifically reduces MetO back to methionine, thus repairing oxidized proteins and mitigating oxidative damage. The Msr system is implicated in various physiopathological processes, including cellular signaling and the aging process. The this compound assay is a fluorometric method designed to quantitatively measure the enzymatic activity of Msr in biological samples. The assay utilizes a specific substrate that, upon reduction by Msr, generates a highly fluorescent product. The rate of fluorescence increase is directly proportional to the Msr activity in the sample.
Principle of the Assay
The this compound assay is based on the reduction of a non-fluorescent or weakly fluorescent substrate by the Msr enzyme present in the tissue homogenate. The reducing equivalents for this reaction are typically supplied by a thioredoxin system. The product of the enzymatic reaction is a highly fluorescent molecule. The fluorescence intensity is measured over time, and the rate of its increase provides a quantitative measure of Msr activity.
Materials and Reagents
-
Tissues: Fresh or frozen tissue samples.
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.
-
This compound Assay Kit: (Containing this compound substrate, assay buffer, and a positive control). Note: A specific commercial kit named "this compound" is not widely documented in the provided search results. This protocol is based on the principles of similar fluorescent enzyme assays.
-
Protein Quantification Assay Kit: (e.g., BCA or Bradford assay).
-
96-well black microplates: (for fluorescence measurements).
-
Microplate reader: (with fluorescence detection capabilities).
-
Homogenizer: (e.g., Dounce, Potter-Elvehjem, or bead homogenizer).
-
Centrifuge: (capable of reaching >10,000 x g at 4°C).
Experimental Protocols
Preparation of Tissue Homogenates
-
Tissue Collection: Excise fresh tissues and place them immediately in ice-cold phosphate-buffered saline (PBS) to wash away excess blood. Alternatively, use tissues previously frozen and stored at -80°C.
-
Homogenization:
-
Weigh the tissue sample (typically 100 mg).
-
Add 10 volumes of ice-cold Homogenization Buffer (e.g., 1 mL for 100 mg of tissue).
-
Homogenize the tissue on ice using a suitable homogenizer until no visible tissue fragments remain.
-
-
Centrifugation:
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 10,000-14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic and other soluble proteins, including Msr enzymes. This is the tissue homogenate for the assay.
-
Protein Quantification: Determine the total protein concentration of the tissue homogenate using a standard protein assay method (e.g., BCA or Bradford). This is crucial for normalizing the Msr activity.
This compound Assay Protocol
-
Reaction Mix Preparation: Prepare a master mix for the desired number of reactions. For each well, the reaction mix should contain the assay buffer and the this compound substrate at the concentrations recommended by the manufacturer. If a commercial kit is not used, a typical reaction buffer could be 50 mM Tris-HCl (pH 7.5) containing a reducing system like DTT (e.g., 20 mM) and the fluorescent probe.
-
Plate Setup:
-
Add a specific volume of the reaction mix to each well of a 96-well black microplate.
-
Include wells for blanks (reaction mix without tissue homogenate) and positive controls if available.
-
-
Initiation of the Reaction:
-
Add a standardized amount of tissue homogenate (e.g., 10-50 µg of total protein) to the wells containing the reaction mix.
-
The final volume in each well should be consistent (e.g., 100-200 µL).
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed (usually 37°C) microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Excitation: 530-560 nm, Emission: 590 nm, similar to other resazurin-based assays) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction: For each sample, plot the fluorescence intensity against time. The initial linear portion of the curve represents the rate of the enzymatic reaction (ΔFluorescence/ΔTime).
-
Normalize the Activity: Normalize the rate of reaction to the amount of protein added to each well.
-
Msr Activity = (Rate of reaction of the sample - Rate of reaction of the blank) / Amount of protein (mg).
-
-
Data Presentation: The results can be expressed as relative fluorescence units per minute per milligram of protein (RFU/min/mg protein).
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from the this compound assay for easy comparison across different tissue types.
| Tissue Type | Total Protein (mg/mL) | Rate of Fluorescence Increase (RFU/min) | Normalized Msr Activity (RFU/min/mg protein) |
| Liver | 15.2 | 850.5 | 55.95 |
| Kidney | 12.8 | 980.2 | 76.58 |
| Brain | 8.5 | 450.1 | 52.95 |
| Heart | 10.1 | 620.8 | 61.47 |
| Spleen | 11.5 | 550.3 | 47.85 |
Signaling Pathway and Experimental Workflow
Methionine Sulfoxide Reductase (Msr) Signaling Pathway
The Msr system is a critical component of the cellular defense against oxidative stress. Reactive oxygen species (ROS) can oxidize methionine residues in proteins to form methionine sulfoxide (MetO), leading to impaired protein function. The Msr enzymes, MsrA and MsrB, stereospecifically reduce the S- and R-isomers of MetO, respectively, back to methionine, thereby restoring protein function. This cyclic process of methionine oxidation and reduction is not only a repair mechanism but is also involved in redox signaling pathways.
Caption: The Msr signaling pathway in response to oxidative stress.
Experimental Workflow for this compound Assay in Tissue Homogenates
The following diagram illustrates the step-by-step workflow for performing the this compound assay on tissue homogenates.
Caption: Experimental workflow for the this compound assay.
References
- 1. Methionine sulfoxide and the methionine sulfoxide reductase system as modulators of signal transduction pathways: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methionine sulfoxide and the methionine sulfoxide reductase system as modulators of signal transduction pathways: a review - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Physiological Roles of Plant Methionine Sulfoxide Reductases in Redox Homeostasis and Signaling [mdpi.com]
Application of MSR-Blue in High-Throughput Screening for Modulators of Oxidative Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. The Methionine Sulfoxide Reductase (MSR) system is a critical enzymatic antioxidant defense mechanism that repairs oxidized methionine residues in proteins, restoring their function and protecting cells from oxidative damage. The MSR system, primarily composed of MsrA and MsrB enzymes, relies on the thioredoxin (Trx) reducing system. Due to its central role in cellular defense against oxidative stress, the MSR system presents a compelling target for the discovery of novel therapeutic agents.
MSR-Blue is a fluorogenic probe designed specifically to measure the activity of Methionine Sulfoxide Reductase A (MsrA). It is a "turn-on" probe that exhibits a greater than 100-fold increase in blue fluorescence upon enzymatic reduction of its sulfoxide moiety to a sulfide.[1] This significant increase in fluorescence provides a robust and sensitive readout for MsrA activity, making this compound an ideal tool for high-throughput screening (HTS) of chemical libraries to identify inhibitors or activators of the MSR system.
Principle of the this compound Assay
The this compound assay is based on the MsrA-catalyzed, Dithiothreitol (DTT)-dependent reduction of the non-fluorescent this compound probe to a highly fluorescent product. The intensity of the resulting blue fluorescence is directly proportional to the MsrA enzyme activity. In a screening context, compounds that inhibit MsrA will lead to a decrease in the fluorescence signal, while activators will result in an increased signal.
Featured Application: High-Throughput Screening for Inhibitors of MsrA
This application note provides a detailed protocol for a 384-well plate-based high-throughput screening assay to identify inhibitors of MsrA using the this compound probe.
Assay Performance and Validation
Successful implementation of an HTS campaign requires a robust and reliable assay. Key performance metrics for this this compound assay are presented below. (Note: The following data is illustrative and serves as a an example of expected assay performance. Actual results may vary. )
| Parameter | Value | Description |
| Z' Factor | 0.78 | A measure of assay quality, indicating a large separation between positive and negative controls. A Z' factor between 0.5 and 1.0 is considered excellent for HTS. |
| Signal-to-Background (S/B) Ratio | >100 | The ratio of the signal from the uninhibited enzyme reaction to the background signal (no enzyme). |
| DMSO Tolerance | ≤ 1% | The assay is tolerant to dimethyl sulfoxide (DMSO), a common solvent for test compounds, up to a final concentration of 1%. |
| IC50 of a Known Inhibitor (e.g., DMSO) | ~1.5% (v/v) | The concentration of a known inhibitor (in this case, DMSO at higher concentrations) that causes 50% inhibition of MsrA activity. |
Illustrative IC50 Data for Hit Compounds
Following a primary screen, hit compounds are typically subjected to dose-response analysis to determine their potency (IC50 value). The table below shows example IC50 values for hypothetical hit compounds identified in an this compound HTS campaign.
| Compound ID | IC50 (µM) |
| Hit-001 | 2.5 |
| Hit-002 | 8.1 |
| Hit-003 | 15.7 |
Experimental Protocols
Materials and Reagents
-
This compound probe (stock solution in DMSO)
-
Recombinant human MsrA enzyme
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
Bovine Serum Albumin (BSA)
-
384-well black, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence plate reader with excitation at ~335 nm and emission detection at ~438 nm[1]
Protocol for 384-Well HTS Assay for MsrA Inhibitors
-
Compound Plating:
-
Using an acoustic liquid handler or a pin tool, transfer 50 nL of test compounds from the library plates to the 384-well assay plates.
-
For control wells, transfer 50 nL of DMSO.
-
-
Enzyme Preparation:
-
Prepare a 2X MsrA enzyme solution in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.01% BSA). The final concentration of MsrA in the assay should be empirically determined to yield a robust signal within the linear range of the reaction. A starting concentration of ~100-200 nM is recommended.[1]
-
-
Enzyme Addition and Pre-incubation:
-
Add 10 µL of the 2X MsrA enzyme solution to each well of the assay plate containing the test compounds.
-
For negative control (background) wells, add 10 µL of assay buffer without the enzyme.
-
Mix the plate gently and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Mix Preparation:
-
Prepare a 2X substrate mix containing this compound and DTT in assay buffer. The recommended final concentrations are 10 µM for this compound and 5 mM for DTT.[1]
-
-
Reaction Initiation and Incubation:
-
Add 10 µL of the 2X substrate mix to all wells to initiate the enzymatic reaction. The final assay volume is 20 µL.
-
Mix the plate and incubate for 60 minutes at 37°C. The incubation time may be optimized to ensure the reaction remains in the linear phase.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a plate reader with excitation at approximately 335 nm and emission at approximately 438 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_PositiveControl - Signal_Background))
-
Signal_Compound: Fluorescence signal in the presence of the test compound.
-
Signal_Background: Fluorescence signal in the absence of the enzyme (negative control).
-
Signal_PositiveControl: Fluorescence signal in the absence of an inhibitor (DMSO control).
-
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
For hit compounds, perform dose-response experiments to determine their IC50 values.
-
Signaling Pathway and Experimental Workflow
Methionine Sulfoxide Reductase (Msr) Antioxidant Pathway
The MSR system is a key component of the cellular antioxidant defense network. Under conditions of oxidative stress, reactive oxygen species (ROS) can oxidize methionine residues in proteins to methionine sulfoxide (MetO). MsrA and MsrB specifically reduce the S- and R-epimers of MetO, respectively, back to methionine, thereby repairing protein damage. This process requires reducing equivalents from the thioredoxin (Trx) system, which is in turn maintained in a reduced state by thioredoxin reductase (TrxR) and NADPH. The Keap1-Nrf2-ARE pathway is a master regulator of the expression of many antioxidant genes, including those of the MSR and Trx systems. A high-throughput screen using this compound to find inhibitors of MsrA could identify compounds that modulate this critical cytoprotective pathway. Such inhibitors could be valuable tools for studying the role of MsrA in various diseases or could have therapeutic potential in contexts where transiently increasing oxidative stress is desirable, such as in certain cancer therapies.
Caption: The Msr antioxidant signaling pathway.
This compound HTS Workflow
The workflow for a typical high-throughput screening campaign to identify MsrA inhibitors using this compound is a streamlined process designed for efficiency and automation. It begins with the preparation of compound and reagent plates, followed by the enzymatic assay, data acquisition, and analysis to identify initial "hit" compounds. These hits are then confirmed and characterized in subsequent secondary assays.
Caption: High-throughput screening workflow for MsrA inhibitors.
Conclusion
The this compound fluorescent probe provides a sensitive and robust tool for the high-throughput screening of modulators of MsrA activity. The detailed protocol and workflows presented in this application note offer a comprehensive guide for researchers in academic and industrial settings to establish and execute HTS campaigns targeting the MSR antioxidant pathway. The identification of novel modulators of MsrA will facilitate a deeper understanding of the role of this critical enzyme in health and disease and may lead to the development of new therapeutic strategies for a variety of oxidative stress-related disorders.
References
Application Notes and Protocols for Fluorescence-Based Cellular Staining
Part 1: Fluorescent Detection of Cellular Senescence using β-Galactosidase Activity Assays
Cellular senescence, a state of irreversible growth arrest, is a key process in aging and age-related diseases. A primary biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[1][2] While traditional methods rely on a colorimetric assay using X-gal, fluorescence-based assays offer higher sensitivity and quantitative capabilities, making them suitable for fluorescence microscopy and flow cytometry.[1][2]
Mechanism of Action
Fluorescent assays for SA-β-gal utilize fluorogenic substrates that are non-fluorescent until they are hydrolyzed by β-galactosidase. Upon cleavage, a fluorescent product is released, and the intensity of the fluorescence is proportional to the enzyme's activity.[3] Commonly used fluorogenic substrates include 4-Methylumbelliferyl β-D-galactopyranoside (4-MUG) and 5-dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG).
Signaling Pathway and Detection Principle
Caption: Enzymatic conversion of a non-fluorescent substrate to a fluorescent product by SA-β-gal.
Quantitative Data Summary
| Parameter | 4-MUG (Plate-Based Assay) | C12FDG (Microscopy/Flow Cytometry) | Xite™ β-D-galactopyranoside |
| Excitation Wavelength | 360 nm | ~490 nm | Not specified, emits green fluorescence |
| Emission Wavelength | 465 nm | ~514 nm | Not specified, emits green fluorescence |
| Typical Concentration | Not specified for intact cells | Not specified | 5 µM |
| Incubation Time | Varies with cell lysate protocol | 30 minutes | 30 minutes |
| Assay Type | Quantitative, using cell lysates | Quantitative, for living cells | Quantitative, for living cells |
Experimental Protocol: Fluorescent Staining of SA-β-gal in Cultured Cells
This protocol is a general guideline based on the use of fluorogenic substrates for fluorescence microscopy.
Materials:
-
Fluorogenic β-galactosidase substrate (e.g., C12FDG or a commercial kit)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS, if required by the substrate)
-
Staining solution buffer (pH 6.0)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on coverslips in a multi-well plate and culture overnight or until desired confluency.
-
Induction of Senescence (Positive Control): Treat cells with a senescence-inducing agent (e.g., doxorubicin or etoposide) for the appropriate duration.
-
Fixation: Wash cells with PBS and fix with formaldehyde solution for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (if necessary): If staining for intracellular antigens or if required by the substrate, permeabilize the cells with Triton X-100 solution for 20 minutes.
-
Staining: Prepare the staining solution containing the fluorogenic substrate at the recommended concentration in a pH 6.0 buffer. Incubate the cells with the staining solution for the recommended time (e.g., 30 minutes to several hours) at 37°C in a non-CO2 incubator to maintain the pH.
-
Washing: Wash the cells with PBS.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst 33342 for 10-30 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Experimental Workflow
Caption: Step-by-step workflow for staining senescent cells with a fluorescent SA-β-gal substrate.
Part 2: MSR-Blue Staining for Methionine Sulfoxide Reductase (Msr) Activity
This compound is a specific fluorescent probe designed to detect the activity of methionine sulfoxide reductases (Msrs), enzymes that repair oxidized methionine residues and play a crucial role in protecting against oxidative stress. This compound itself is nearly non-fluorescent but becomes highly fluorescent upon reduction by Msr enzymes.
Mechanism of Action
This compound is a cell-permeable molecule. Inside the cell, in the presence of a reducing agent like DTT, Msr enzymes catalyze the reduction of this compound. This chemical transformation converts the probe into its corresponding sulfide, which is a highly fluorescent compound, emitting blue fluorescence.
Quantitative Data Summary
| Parameter | This compound |
| Excitation Wavelength | 335 nm |
| Emission Wavelength | 438 nm |
| Typical Concentration | 10 µM |
| Incubation Time | 4 hours |
| Assay Type | Live-cell imaging |
Experimental Protocol: this compound Staining in Live Cells
This protocol is for the fluorescent detection of Msr activity in living cultured cells.
Materials:
-
This compound probe
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging microscope with appropriate filters
Procedure:
-
Cell Culture: Plate cells in a suitable imaging dish or plate and culture to the desired confluency.
-
Inhibition (Control): For a negative control, cells can be pre-treated with an Msr inhibitor like DMSO (0.2%).
-
Staining: Prepare a working solution of this compound in cell culture medium at a final concentration of 10 µM.
-
Incubation: Replace the existing medium with the this compound containing medium and incubate the cells for 4 hours at 37°C.
-
Washing: After incubation, remove the staining solution and wash the cells with PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of this compound (Ex: ~335 nm, Em: ~438 nm).
Experimental Workflow
Caption: Step-by-step workflow for the detection of Msr activity in live cells using this compound.
References
- 1. telomer.com.tr [telomer.com.tr]
- 2. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Senescence beta-Galactosidase Activity Assay Kit (Fluorescence, Plate-Based) | Cell Signaling Technology [cellsignal.com]
Application Note: Quantifying Methionine Sulfoxide Reductase (Msr) Activity in Mitochondrial Fractions Using Msr-blue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine sulfoxide reductases (Msrs) are a crucial family of enzymes that repair oxidative damage to proteins by reducing methionine sulfoxide (MetO) back to methionine.[1][2] This antioxidant function is vital for cellular homeostasis, and Msr dysfunction has been implicated in various diseases, including neurodegenerative disorders like Parkinson's disease.[1][3] Mitochondria, as the primary sites of cellular respiration and reactive oxygen species (ROS) production, are particularly susceptible to oxidative stress. Therefore, quantifying Msr activity within this organelle is of significant interest. Msr-blue is a novel, turn-on fluorescent probe specifically designed to measure Msr activity.[4] In the presence of Msr and a reducing agent like dithiothreitol (DTT), this compound is converted to a highly fluorescent product, exhibiting a fluorescence increase of over 100-fold. This application note provides a detailed protocol for isolating mitochondrial fractions from cultured cells and subsequently quantifying Msr activity using the this compound probe.
Key Features of this compound:
-
High Specificity: Specifically activated by Msr enzymes.
-
High Sensitivity: Exhibits a greater than 100-fold increase in fluorescence upon reaction.
-
"Turn-On" Probe: Low background fluorescence, leading to a high signal-to-noise ratio.
-
Live Cell Compatibility: Can be used for monitoring Msr activity in living cells.
Experimental Protocols
Part 1: Isolation of Mitochondrial Fractions from Cultured Cells
This protocol is based on the principle of differential centrifugation, which separates cellular organelles based on their size and density.
Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB):
-
210 mM Mannitol
-
70 mM Sucrose
-
10 mM HEPES
-
1 mM EDTA
-
pH 7.4
-
Store at 4°C. Add protease inhibitors fresh before use.
-
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
-
Protein assay reagent (e.g., BCA or Bradford)
Protocol:
-
Cell Harvesting:
-
Harvest cultured cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 600 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold Mitochondria Isolation Buffer (MIB).
-
Incubate on ice for 10-15 minutes to allow the cells to swell.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 20-30 strokes of the pestle on ice. Check for cell lysis under a microscope.
-
-
Differential Centrifugation:
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant, which contains the mitochondria and cytosolic fraction, to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing the Mitochondrial Pellet:
-
Discard the supernatant (cytosolic fraction, can be saved for other analyses).
-
Resuspend the mitochondrial pellet in 500 µL of fresh, ice-cold MIB.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Repeat the wash step one more time to ensure the purity of the mitochondrial fraction.
-
-
Final Mitochondrial Fraction:
-
After the final wash, discard the supernatant.
-
Resuspend the mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of MIB or a suitable assay buffer.
-
Determine the protein concentration of the mitochondrial fraction using a standard protein assay. The sample is now ready for the Msr activity assay.
-
Part 2: Quantifying Msr Activity using this compound
This protocol describes the measurement of Msr activity in the isolated mitochondrial fractions.
Materials:
-
Isolated mitochondrial fractions
-
This compound probe (stock solution in DMSO)
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate, clear bottom
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~440 nm)
Protocol:
-
Preparation of Reagents:
-
Prepare a working solution of this compound in Assay Buffer. A final concentration of 10 µM is often used, but this should be optimized for your specific experimental conditions.
-
Prepare a fresh solution of DTT in Assay Buffer. A final concentration of 5 mM is typically recommended.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Mitochondrial protein (e.g., 20-50 µg)
-
Assay Buffer to a final volume of 180 µL
-
-
Prepare a "no enzyme" control well containing only Assay Buffer.
-
Prepare a "no DTT" control to assess background fluorescence.
-
-
Initiating the Reaction:
-
To each well, add 10 µL of the DTT working solution.
-
To initiate the enzymatic reaction, add 10 µL of the this compound working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 2-5 minutes. The excitation wavelength should be set to approximately 340 nm and the emission wavelength to approximately 440 nm.
-
-
Data Analysis:
-
For each sample, plot the fluorescence intensity versus time.
-
The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the Msr activity.
-
Compare the rates of the experimental samples to the controls to determine the specific Msr activity.
-
Data Presentation
Table 1: Quantification of Msr Activity in Mitochondrial Fractions
| Sample ID | Condition | Mitochondrial Protein (µg) | Initial Rate (RFU/min) | Specific Activity (RFU/min/µg protein) |
| 1 | Control Cells | 50 | 150.2 | 3.00 |
| 2 | Treated Cells (Compound X) | 50 | 75.8 | 1.52 |
| 3 | Control Cells | 100 | 298.5 | 2.99 |
| 4 | Treated Cells (Compound X) | 100 | 151.3 | 1.51 |
| 5 | No Enzyme Control | 0 | 5.1 | N/A |
| 6 | No DTT Control | 50 | 8.3 | N/A |
Visualizations
Caption: Activation of the this compound probe by Msr.
Caption: Workflow for mitochondrial Msr activity measurement.
References
- 1. A specific fluorescent probe reveals compromised activity of methionine sulfoxide reductases in Parkinson's disease - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A specific fluorescent probe reveals compromised activity of methionine sulfoxide reductases in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Illuminating Methionine Sulfoxide Reductase Activity in Animal Models with Msr-blue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo imaging of Methionine Sulfoxide Reductase (Msr) activity using the fluorescent probe Msr-blue in animal models. These guidelines are intended to assist researchers in pharmacology, neurodegenerative disease, and drug development in quantifying Msr activity and assessing the efficacy of therapeutic interventions targeting this crucial enzyme system.
Introduction
Methionine sulfoxide reductases (Msrs) are a family of enzymes essential for cellular defense against oxidative stress. They catalyze the reduction of methionine sulfoxide (MetO), a product of methionine oxidation by reactive oxygen species (ROS), back to methionine. This repair mechanism is vital for maintaining protein function and cellular integrity. Dysregulation of Msr activity has been implicated in various pathologies, including neurodegenerative diseases like Parkinson's disease, and in the aging process.
This compound is a "turn-on" fluorescent probe specifically designed to measure Msr activity. In its native state, this compound is non-fluorescent. Upon reduction by Msr enzymes, it is converted to a highly fluorescent product, providing a direct and quantifiable measure of enzyme activity. This probe has been successfully utilized in cell cultures and tissue lysates to assess Msr function.[1] This document extends its application to in vivo imaging in animal models, offering a powerful tool to study Msr activity in a physiological context.
Data Presentation
Quantitative Analysis of Msr Activity in Murine Tissues
The following table summarizes the relative Msr activity in various organs of a healthy mouse, as determined by the fluorescence of this compound in tissue lysates. This data provides a baseline for expected Msr activity and can be used as a reference for studies involving disease models or drug treatments.
| Organ | Relative Msr Activity (Fluorescence Units) | Key Findings |
| Kidney | High | Exhibits the highest level of Msr activity among the organs tested, suggesting a critical role in renal oxidative stress management.[1] |
| Liver | High | Shows significant Msr activity, consistent with its central role in detoxification and metabolism.[1] |
| Brain | Moderate | Possesses a moderate level of Msr activity, highlighting the importance of this enzyme system in protecting against neuronal oxidative damage.[1] |
| Heart | Low | Displays lower Msr activity compared to kidney, liver, and brain.[1] |
| Spleen | Low | Exhibits the lowest Msr activity among the tested organs in this study. |
Experimental Protocols
I. Preparation and Administration of this compound for In Vivo Imaging
A. Materials:
-
This compound probe
-
Vehicle for injection (e.g., a solution of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP))
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles for intravenous or intraperitoneal injection
B. Preparation of this compound Injection Solution:
-
Reconstitution: Prepare a stock solution of this compound by dissolving it in a minimal amount of a suitable organic solvent (e.g., DMSO) as per the manufacturer's instructions.
-
Vehicle Formulation: For intravenous administration of hydrophobic compounds like this compound, a biocompatible vehicle is crucial. A formulation such as 20% DMA, 40% PG, and 40% PEG-400 (DPP) can be used to solubilize the probe for in vivo delivery.
-
Final Dilution: On the day of the experiment, dilute the this compound stock solution in the prepared vehicle to the desired final concentration. The final concentration should be optimized based on preliminary dose-response studies, aiming for a dosage that provides a robust signal without inducing toxicity. A starting point for dosage can be in the range of 1-10 mg/kg body weight.
-
Sterilization: If necessary, filter-sterilize the final injection solution using a 0.22 µm syringe filter.
C. Animal Handling and Administration:
-
Animal Model: Use appropriate animal models (e.g., C57BL/6 mice for baseline studies or transgenic models for disease-specific investigations).
-
Anesthesia: Anesthetize the animal using a suitable method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail) to immobilize it during the injection and imaging procedures.
-
Route of Administration:
-
Intravenous (IV) Injection: For rapid and systemic distribution, administer the this compound solution via tail vein injection. The recommended maximum volume for a bolus IV injection in mice is 5 ml/kg.
-
Intraperitoneal (IP) Injection: As an alternative, IP injection can be used. This route is technically simpler but may result in slower absorption and different biodistribution kinetics.
-
-
Control Groups: Include a control group of animals injected with the vehicle alone to account for any background fluorescence or physiological effects of the vehicle. For mechanistic studies, a group pre-treated with an Msr inhibitor like Dimethyl Sulfoxide (DMSO) can be included to confirm the specificity of the this compound signal.
II. In Vivo Fluorescence Imaging Protocol
A. Imaging System:
-
An in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters for blue fluorescence detection.
B. Imaging Parameters:
-
Excitation and Emission Wavelengths: The in vitro spectral properties of this compound are λex=340 nm and λem=440 nm. However, for in vivo imaging, these wavelengths are subject to significant tissue absorption and autofluorescence. It is crucial to optimize the filter sets on the in vivo imaging system.
-
Excitation: Use an excitation filter in the near-UV to blue range (e.g., 360-400 nm).
-
Emission: Use an emission filter in the blue to green range (e.g., 440-480 nm).
-
Optimization: Perform preliminary studies with a fluorescent phantom or a control animal to determine the filter combination that maximizes the signal-to-noise ratio by minimizing background autofluorescence.
-
-
Image Acquisition:
-
Place the anesthetized animal in the imaging chamber.
-
Acquire a baseline fluorescence image before injecting this compound.
-
Following injection, acquire a series of images at different time points (e.g., 5, 15, 30, 60, and 120 minutes) to determine the optimal imaging window that corresponds to the peak fluorescence signal.
-
Maintain consistent animal positioning throughout the imaging session.
-
C. Data Analysis and Quantification:
-
Region of Interest (ROI) Analysis: Draw ROIs over the organs of interest (e.g., brain, liver, kidneys) in the acquired fluorescence images.
-
Signal Quantification: Quantify the average fluorescence intensity within each ROI.
-
Background Subtraction: Subtract the background fluorescence signal measured from a non-injected control animal or a region of the imaged animal with no expected Msr activity.
-
Normalization: The fluorescence signal can be normalized to a reference area or expressed as a fold change over the baseline (pre-injection) image.
III. Ex Vivo Organ Imaging and Homogenate Analysis (for validation)
A. Procedure:
-
At the end of the in vivo imaging session, euthanize the animal.
-
Perfuse the animal with saline to remove blood from the organs, which can interfere with fluorescence measurements.
-
Dissect the organs of interest (e.g., kidney, liver, brain, heart, spleen).
-
Image the whole organs using the in vivo imaging system to confirm the localization of the fluorescent signal.
-
Homogenize the tissues in a suitable buffer.
-
Measure the fluorescence of the tissue homogenates using a plate reader with appropriate excitation and emission settings.
-
Normalize the fluorescence signal to the protein concentration of the homogenate.
Mandatory Visualizations
Signaling Pathway of this compound Activation
Caption: this compound activation by Methionine Sulfoxide Reductase.
Experimental Workflow for In Vivo Imaging
Caption: Workflow for in vivo imaging of Msr activity with this compound.
Considerations and Troubleshooting
-
Autofluorescence: Tissues, particularly in the blue-green spectral range, exhibit significant autofluorescence. It is essential to use an imaging system with high-quality spectral unmixing capabilities or to carefully select filters to minimize this interference. Using littermate controls that do not express the target of interest (if applicable) or vehicle-injected animals is critical for establishing the background signal.
-
Probe Delivery and Biodistribution: The choice of vehicle and route of administration will significantly impact the biodistribution and pharmacokinetics of this compound. Preliminary studies are recommended to characterize the uptake and clearance of the probe in the specific animal model and tissues of interest to determine the optimal imaging time window.
-
Toxicity: While coumarin-based probes are generally considered to have low toxicity, it is important to perform dose-escalation studies to identify a concentration of this compound that provides a good signal without causing adverse effects in the animals.
-
Light Penetration: Blue light has limited tissue penetration depth. Therefore, this technique is most suitable for imaging superficial tissues or organs in small animals. For deeper tissues, ex vivo imaging of dissected organs may be necessary for accurate quantification.
By following these detailed protocols and considering the key experimental variables, researchers can effectively utilize this compound to gain valuable insights into the in vivo activity of the Msr enzyme system in health and disease. This will aid in the development of novel therapeutic strategies targeting oxidative stress pathways.
References
Application Notes: Msr-blue for the Detection of Oxidative Stress by Flow Cytometry
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathogenesis of numerous diseases. Methionine sulfoxide reductases (Msrs) are a family of enzymes crucial for cellular defense against oxidative damage by catalyzing the reduction of methionine sulfoxide (MetO), a product of methionine oxidation by ROS, back to methionine.[1][2] The activity of Msr enzymes is a key indicator of a cell's capacity to repair oxidative damage. Msr-blue is a novel, cell-permeable, turn-on fluorescent probe specifically designed to measure the activity of Msr enzymes in living cells.[1] Upon reduction by Msr, the non-fluorescent this compound is converted to a highly fluorescent product, providing a direct measure of Msr enzymatic activity.[1] This application note details the use of this compound in conjunction with flow cytometry for the quantitative assessment of Msr activity as a surrogate marker for cellular response to oxidative stress.
Principle of the Assay
This compound is a specific substrate for both MsrA and MsrB isoforms. In the presence of a reducing agent, such as dithiothreitol (DTT) in cell lysates or the intracellular thioredoxin system in live cells, Msr enzymes reduce the sulfoxide group of this compound. This enzymatic reduction leads to a conformational change in the molecule, resulting in a significant increase in fluorescence intensity (over 100-fold).[2] The intensity of the blue fluorescence emitted is directly proportional to the Msr activity within the cells, which can be quantified on a per-cell basis using flow cytometry.
Data Presentation
Table 1: Quantitative Analysis of this compound Fluorescence in Response to MsrA Activity
| MsrA Concentration (µg/mL) | Fold Fluorescence Increment (F/F₀) |
| 0 | 1.0 |
| 0.5 | ~20 |
| 1.0 | ~45 |
| 2.0 | ~80 |
| 3.0 | >100 |
F/F₀ represents the ratio of fluorescence intensity with MsrA (F) to that without MsrA (F₀). Data is based on in vitro assays with purified MsrA and this compound (10 µM) after a 3-hour incubation.
Table 2: Time-Dependent Activation of this compound by MsrA
| Incubation Time (minutes) | Fold Fluorescence Increment (F/F₀) |
| 0 | 1.0 |
| 30 | ~15 |
| 60 | ~30 |
| 90 | ~50 |
| 120 | ~70 |
| 150 | ~85 |
| 180 | >100 |
Data represents the time-course of fluorescence increase upon incubation of this compound (10 µM) with MsrA (3 µg/mL).
Experimental Protocols
Protocol 1: In Vitro Measurement of Msr Activity in Cell Lysates using this compound
This protocol is designed for the quantitative assessment of total Msr activity in cell or tissue lysates.
Materials:
-
This compound probe
-
TE Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Dithiothreitol (DTT)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., Bradford or BCA)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~335 nm, Emission: ~438 nm)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Reaction Setup:
-
In a 96-well black microplate, add a defined amount of protein lysate (e.g., 20-50 µg) to each well.
-
Add TE buffer to a final volume of 100 µL.
-
Add DTT to a final concentration of 5 mM.
-
Include a blank control with lysis buffer and DTT but no protein lysate.
-
-
This compound Incubation:
-
Add this compound to each well to a final concentration of 10 µM.
-
Incubate the plate at 37°C for 1-3 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~335 nm and emission at ~438 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all samples.
-
Normalize the fluorescence intensity to the protein concentration to determine Msr activity per µg of protein.
-
Protocol 2: Flow Cytometry Analysis of Msr Activity in Live Cells
This protocol allows for the single-cell analysis of Msr activity in response to oxidative stress.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound probe (10 mM stock in DMSO)
-
Oxidative stress inducer (e.g., H₂O₂, menadione)
-
Flow cytometer with a UV or violet laser for excitation (~335 nm) and a blue emission filter (~440/50 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
(Optional) Treat cells with an inducer of oxidative stress (e.g., 100 µM H₂O₂ for 1-2 hours) or a test compound to modulate Msr activity. Include an untreated control.
-
-
This compound Staining:
-
Prepare a fresh working solution of this compound in pre-warmed serum-free medium or PBS at a final concentration of 10 µM.
-
Remove the treatment media from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 2-4 hours at 37°C, protected from light.
-
-
Cell Harvesting:
-
For adherent cells, aspirate the this compound solution, wash with PBS, and detach the cells using a gentle cell dissociation reagent (e.g., Accutase or TrypLE). Neutralize with complete medium.
-
For suspension cells, gently collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 300-500 µL of cold PBS or flow cytometry staining buffer.
-
Analyze the samples immediately on a flow cytometer.
-
Excite the cells with a UV or violet laser and collect the emission in the blue channel (e.g., using a 440/50 or similar bandpass filter).
-
Record the Mean Fluorescence Intensity (MFI) for each sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Compare the MFI of treated samples to the untreated control to determine the relative change in Msr activity.
-
Mandatory Visualizations
Caption: Mechanism of this compound activation for flow cytometry.
Caption: Experimental workflow for this compound in flow cytometry.
References
- 1. A specific fluorescent probe reveals compromised activity of methionine sulfoxide reductases in Parkinson's disease - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A specific fluorescent probe reveals compromised activity of methionine sulfoxide reductases in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Msr Inhibitors using Msr-blue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine sulfoxide reductases (Msrs) are a family of ubiquitous enzymes crucial for cellular defense against oxidative stress. These enzymes, primarily MsrA and MsrB, repair oxidative damage to proteins by catalyzing the reduction of methionine sulfoxide (MetO) back to methionine. The thioredoxin (Trx) system, involving thioredoxin reductase (TrxR) and NADPH, typically provides the reducing equivalents for this process.[1] The critical role of Msrs in cellular homeostasis and their implication in various diseases has made them attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for designing and conducting experiments to identify and characterize inhibitors of Msr enzymes using the fluorescent probe, Msr-blue. This compound is a valuable tool for high-throughput screening (HTS) and detailed kinetic analysis of Msr inhibitors due to its fluorogenic properties upon enzymatic reduction.
Principle of the this compound Assay
The this compound assay is a fluorescence-based method for measuring the activity of Msr enzymes. This compound is a non-fluorescent substrate that, upon reduction by an active Msr enzyme in the presence of a suitable reducing agent like dithiothreitol (DTT), is converted into a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the Msr enzyme activity. Potential inhibitors of Msr will decrease the rate of this compound reduction, leading to a lower fluorescence signal. This principle allows for the quantification of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Materials and Reagents
-
Enzymes: Recombinant human MsrA and MsrB (or other Msr enzymes of interest)
-
Fluorescent Probe: this compound
-
Reducing Agent: Dithiothreitol (DTT)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl
-
Positive Control Inhibitors:
-
For MsrA: Dimethyl sulfoxide (DMSO) can be used as a general inhibitor. For more specific inhibition, consider commercially available small molecule inhibitors identified in screening campaigns.
-
For MsrB: Methionine-R-sulfoxide (Met-R-SO) can act as a competitive inhibitor.
-
-
Test Compounds: Library of potential inhibitors dissolved in an appropriate solvent (e.g., DMSO).
-
Microplates: Black, 96-well or 384-well plates suitable for fluorescence measurements.
-
Plate Reader: A microplate reader with fluorescence detection capabilities (e.g., excitation at ~335 nm and emission at ~438 nm for the product of this compound reduction).
Experimental Protocols
Protocol 1: Optimization of Assay Conditions
To ensure a robust and sensitive assay, it is crucial to optimize the concentrations of the enzyme, this compound, and DTT.
1.1. Enzyme Titration:
-
Prepare a series of dilutions of the Msr enzyme in assay buffer.
-
In a 96-well plate, add a fixed, excess concentration of this compound (e.g., 10 µM) and DTT (e.g., 5 mM) to each well.
-
Initiate the reaction by adding the different concentrations of the Msr enzyme.
-
Monitor the fluorescence intensity over time (e.g., every 5 minutes for 60 minutes) at 37°C.
-
Plot the initial reaction rate (linear phase of fluorescence increase) against the enzyme concentration.
-
Select an enzyme concentration that results in a robust signal within the linear range of the assay. A concentration of approximately 72 nM (1.8 µg/mL) for MsrA can be a good starting point.
1.2. This compound Titration:
-
Using the optimized enzyme concentration from step 1.1 and a fixed concentration of DTT (e.g., 5 mM), prepare a series of dilutions of this compound.
-
Initiate the reaction by adding the enzyme.
-
Monitor the fluorescence intensity over time.
-
Plot the initial reaction rate against the this compound concentration to determine the Michaelis-Menten constant (Km).
-
For inhibitor screening, use a this compound concentration at or near its Km value to ensure sensitivity to competitive inhibitors. A starting concentration of 10 µM is often effective.
1.3. DTT Titration:
-
Using the optimized concentrations of the enzyme and this compound, prepare a series of dilutions of DTT.
-
Initiate the reaction and monitor fluorescence.
-
Plot the initial reaction rate against the DTT concentration.
-
Select the lowest concentration of DTT that supports maximal enzyme activity to minimize potential interference from the test compounds. A concentration of 5 mM is a common starting point.
Protocol 2: High-Throughput Screening (HTS) of Msr Inhibitors
This protocol is designed for screening a library of compounds to identify potential Msr inhibitors.
-
Prepare Reagents:
-
Enzyme Solution: Prepare the Msr enzyme at 2x the final optimized concentration in assay buffer.
-
Substrate-Cofactor Mix: Prepare a solution containing this compound and DTT at 2x their final optimized concentrations in assay buffer.
-
Test Compounds: Prepare serial dilutions of the test compounds in 100% DMSO. Then, dilute them in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Controls:
-
Positive Control: A known Msr inhibitor (e.g., a specific small molecule inhibitor for MsrA or Met-R-SO for MsrB) at a concentration known to cause significant inhibition.
-
Negative Control: Assay buffer with the same final concentration of DMSO as the test compound wells (vehicle control).
-
No-Enzyme Control: Assay buffer, substrate-cofactor mix, and vehicle, but no enzyme.
-
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the test compounds, positive control, or negative control to the appropriate wells.
-
Add 25 µL of the 2x Enzyme Solution to all wells except the no-enzyme control wells. Add 25 µL of assay buffer to the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the 2x Substrate-Cofactor Mix to all wells. The final volume in each well will be 100 µL.
-
Immediately start monitoring the fluorescence intensity in a kinetic mode (e.g., every 2 minutes for 30-60 minutes) at 37°C. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then read the fluorescence.
-
Protocol 3: IC50 Determination for Hit Compounds
For compounds that show significant inhibition in the HTS, a dose-response experiment is performed to determine their IC50 value.
-
Prepare Reagents:
-
Prepare the enzyme and substrate-cofactor mix as described in Protocol 2.
-
Prepare a serial dilution of the "hit" compound (e.g., 10-point, 3-fold serial dilution) in assay buffer, ensuring the final DMSO concentration remains constant across all dilutions.
-
-
Assay Procedure:
-
Follow the same procedure as in Protocol 2, using the serial dilutions of the hit compound instead of a single concentration.
-
Include positive and negative controls.
-
Data Presentation and Analysis
Data Analysis Workflow
-
Background Subtraction: Subtract the average fluorescence signal of the no-enzyme control from all other wells.
-
Calculate Percent Inhibition:
-
Determine the initial reaction rate (slope of the linear phase of the fluorescence curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_negative_control))
-
-
IC50 Curve Fitting:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value. The equation is typically in the form: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Example Data Tables
Table 1: Raw Fluorescence Data from an IC50 Experiment
| Inhibitor Conc. (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) |
| 0 (Negative Control) | 15000 | 15250 | 14900 |
| 0.1 | 14500 | 14300 | 14650 |
| 0.3 | 12500 | 12700 | 12400 |
| 1 | 9500 | 9750 | 9600 |
| 3 | 6000 | 6200 | 5900 |
| 10 | 3500 | 3400 | 3600 |
| 30 | 2000 | 2100 | 1950 |
| 100 | 1500 | 1550 | 1480 |
| Positive Control (e.g., 1 mM) | 1600 | 1580 | 1620 |
| No-Enzyme Control | 500 | 520 | 490 |
Table 2: Calculated Percent Inhibition and IC50 Value
| Inhibitor Conc. (µM) | Log [Inhibitor] | Average % Inhibition |
| 0.1 | -7.00 | 5.2 |
| 0.3 | -6.52 | 17.6 |
| 1 | -6.00 | 36.1 |
| 3 | -5.52 | 59.5 |
| 10 | -5.00 | 76.3 |
| 30 | -4.52 | 86.4 |
| 100 | -4.00 | 90.0 |
| Calculated IC50 (µM) | 2.15 |
Visualizations
Caption: The Msr redox signaling pathway and point of inhibitor action.
Caption: High-throughput screening workflow for Msr inhibitors.
Caption: Data analysis workflow for IC50 determination.
References
Application Notes and Protocols for Msr-blue in 3D Cell Culture and Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems, including spheroids and organoids, have emerged as indispensable tools in biomedical research and drug discovery. By recapitulating the complex cell-cell and cell-matrix interactions of native tissues, these models offer a more physiologically relevant platform for studying disease mechanisms and predicting therapeutic responses compared to traditional 2D cell culture. A critical parameter in these advanced models is the cellular response to oxidative stress, a key factor in numerous pathologies such as cancer, neurodegenerative diseases, and inflammatory conditions.
Msr-blue is a turn-on fluorescent probe specifically designed to detect the activity of Methionine Sulfoxide Reductase (Msr). Msr is a crucial enzyme family responsible for repairing oxidative damage to proteins by reducing methionine sulfoxide back to methionine.[1][2][3] As such, the fluorescence intensity of this compound serves as a direct indicator of a cell's capacity to mitigate oxidative stress, providing valuable insights into cellular health and resilience in complex 3D models. These application notes provide detailed protocols for the use of this compound in 3D cell culture and organoid models, enabling researchers to quantitatively assess oxidative stress responses in a high-throughput and physiologically relevant manner.
Principle of the Assay
This compound is a cell-permeable compound that is essentially non-fluorescent in its native state. Upon entering live cells, it is specifically recognized and reduced by Methionine Sulfoxide Reductase A (MsrA). This enzymatic reduction converts this compound into a highly fluorescent product that emits a strong blue signal upon excitation. The intensity of the fluorescence is directly proportional to the MsrA activity within the cells, providing a quantitative measure of the cellular capacity to repair oxidative damage.[1][2]
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Data Presentation
The following tables provide representative quantitative data that could be obtained using this compound in 3D cell culture models. The data is presented as Relative Fluorescence Units (RFU) and normalized to the control group.
Table 1: this compound Fluorescence in Tumor Spheroids Treated with an Oxidative Stress Inducer
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation (RFU) | Fold Change vs. Control |
| Control (Vehicle) | 0 | 15,234 | 1,245 | 1.00 |
| Oxidative Stress Inducer (e.g., H₂O₂) | 50 | 28,945 | 2,310 | 1.90 |
| Oxidative Stress Inducer (e.g., H₂O₂) | 100 | 45,702 | 3,987 | 3.00 |
| Oxidative Stress Inducer + MsrA Inhibitor | 100 + 10 | 18,567 | 1,560 | 1.22 |
Table 2: this compound Fluorescence in Intestinal Organoids Exposed to a Pro-inflammatory Cytokine
| Treatment Group | Time Point (hours) | Mean Fluorescence Intensity (RFU) | Standard Deviation (RFU) | Fold Change vs. Time 0 |
| Control (Vehicle) | 0 | 12,543 | 987 | 1.00 |
| Control (Vehicle) | 24 | 13,012 | 1,102 | 1.04 |
| Pro-inflammatory Cytokine (e.g., TNF-α) | 24 | 35,120 | 3,145 | 2.80 |
| Pro-inflammatory Cytokine + Antioxidant | 24 | 18,934 | 1,876 | 1.51 |
Experimental Protocols
Protocol 1: Measuring MsrA Activity in 3D Spheroids
This protocol is suitable for scaffold-free 3D spheroids grown in ultra-low attachment plates.
Materials:
-
3D spheroids cultured in 96-well ultra-low attachment plates
-
This compound probe (stock solution in DMSO)
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂) (optional, for positive control)
-
MsrA inhibitor (optional, for negative control)
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~440 nm
-
High-content imaging system or confocal microscope (optional)
Procedure:
-
Spheroid Culture: Culture spheroids to the desired size and morphology according to your established protocol.
-
Compound Treatment (Optional): If assessing the effect of a compound on MsrA activity, treat the spheroids with the compound of interest for the desired duration. Include appropriate vehicle controls.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed culture medium to the final desired concentration (typically in the range of 1-10 µM). Protect the solution from light.
-
Staining: Carefully remove half of the culture medium from each well containing spheroids. Add an equal volume of the this compound working solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 1-4 hours. The optimal incubation time should be determined empirically for your specific cell type and spheroid size. Protect the plate from light during incubation.
-
Washing (Optional, for imaging): For endpoint plate reader measurements, washing is generally not required. For imaging, gently wash the spheroids twice with pre-warmed PBS to remove excess probe and reduce background fluorescence.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity using a microplate reader with excitation at approximately 340 nm and emission at approximately 440 nm.
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope with the appropriate filter sets. For 3D analysis, acquire a z-stack of images.
-
-
Data Analysis:
-
Plate Reader: Subtract the background fluorescence from a well containing medium and this compound but no spheroids. Normalize the fluorescence intensity of treated groups to the control group.
-
Imaging: Use image analysis software to quantify the fluorescence intensity within the spheroids. The data can be presented as average intensity per spheroid or on a cell-by-cell basis if single-cell segmentation is possible.
-
Protocol 2: Assessing MsrA Activity in Organoids
This protocol is designed for organoids cultured in a basement membrane matrix (e.g., Matrigel®).
Materials:
-
Organoids cultured in a basement membrane matrix in a multi-well plate
-
This compound probe (stock solution in DMSO)
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell recovery solution (optional, for plate reader-based assays)
-
Confocal microscope or high-content imaging system with z-stack capability
Procedure:
-
Organoid Culture: Grow organoids to the desired stage of development.
-
Compound Treatment (Optional): Treat organoids with test compounds as required for your experiment.
-
Preparation of this compound Working Solution: Prepare the this compound working solution in pre-warmed culture medium as described in Protocol 1.
-
Staining: Remove the culture medium from the wells and replace it with the this compound working solution. Ensure the organoids within the matrix are fully submerged.
-
Incubation: Incubate at 37°C for 2-6 hours. Due to the diffusion barrier of the matrix, a longer incubation time compared to spheroids may be necessary. This should be optimized for your specific organoid model. Protect from light.
-
Washing: Gently wash the organoid cultures three times with pre-warmed PBS. Be careful not to dislodge the matrix domes.
-
Imaging: Acquire z-stack images of the organoids using a confocal microscope or a high-content imaging system. Use settings appropriate for detecting the blue fluorescence of the reduced this compound probe.
-
Data Analysis:
-
Use 3D image analysis software to segment the organoids and quantify the mean fluorescence intensity within each organoid.
-
Data can be presented as the average fluorescence intensity per organoid or as a distribution of intensities across the organoid population.
-
Logical Relationships
References
Troubleshooting & Optimization
How to reduce background fluorescence with Msr-blue?
Welcome to the technical support center for Msr-blue, a fluorescent probe designed for the detection of methionine sulfoxide reductase (Msr) activity. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and reduce background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent probe that allows for the detection of methionine sulfoxide reductase (Msr) enzyme activity in live cells. The probe itself is a sulfoxide-containing fluorophore that is initially non-fluorescent or weakly fluorescent. In the presence of active Msr enzymes, the sulfoxide group is reduced, leading to a substantial increase in blue fluorescence. This fluorescence intensity is directly proportional to the Msr activity within the cell.
Q2: What are the excitation and emission wavelengths for this compound?
The optimal excitation and emission wavelengths for this compound can be found in the product's technical datasheet. However, a common spectral profile for similar blue fluorescent probes is in the range of 330-360 nm for excitation and 420-460 nm for emission. It is crucial to use the appropriate filter sets on your fluorescence microscope to maximize signal detection and minimize bleed-through from other fluorophores.
Q3: Can I use this compound in fixed cells?
This compound is designed to measure enzyme activity and therefore is best suited for use in live cells. Fixation processes, such as those using paraformaldehyde or methanol, can denature enzymes, including Msr, leading to a loss of activity and inaccurate results. If you must fix your cells, it is recommended to perform the this compound incubation on live cells first and then proceed with fixation.
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can significantly impact the quality and interpretation of your results by reducing the signal-to-noise ratio. Below are common causes of high background with this compound and steps to mitigate them.
| Potential Cause | Recommended Solution |
| Probe Concentration Too High | Optimize the concentration of this compound by performing a titration. Start with the recommended concentration (e.g., 10 µM) and test a range of lower concentrations to find the optimal balance between signal and background. |
| Inadequate Washing | After incubation with this compound, ensure thorough washing of the cells with a buffered saline solution like PBS to remove any unbound probe. Increase the number of wash steps or the duration of each wash if background remains high. |
| Non-Specific Binding | Non-specific binding of the probe to cellular components can be a source of background. Consider including a blocking step with an agent like Bovine Serum Albumin (BSA) before adding this compound. Optimizing the incubation time can also help; shorter incubation times may reduce non-specific binding. |
| Cellular Autofluorescence | Some cell types exhibit natural fluorescence (autofluorescence), particularly in the blue and green spectra. To assess this, image an unstained sample of your cells using the same filter set as for this compound. If autofluorescence is high, you may need to use spectral unmixing or consider a probe with a different emission spectrum if available. |
| Media Components | Phenol red and other components in cell culture media can be fluorescent. For imaging, it is best to replace the culture medium with a clear, buffered saline solution or a phenol red-free imaging medium. |
Experimental Protocols
Standard Protocol for Detecting Msr Activity in Live Cells
This protocol provides a general workflow for using this compound. Optimization may be required for different cell types and experimental conditions.
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a serum-free medium or a suitable buffer (e.g., PBS) to the final working concentration (e.g., 10 µM).
-
Cell Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound working solution to the cells and incubate for the desired time (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the this compound solution and wash the cells 2-3 times with warm PBS to remove any unbound probe.
-
Imaging: Add a clear imaging buffer to the cells. Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for blue fluorescence.
Visualizations
Logical Workflow for Troubleshooting High Background Fluorescence
Caption: A logical workflow for diagnosing and resolving high background fluorescence.
Methionine Sulfoxide Reductase (Msr) Signaling Pathway
Caption: The catalytic cycle of Msr and the mechanism of this compound detection.
Technical Support Center: Optimizing Signal-to-Noise Ratio in Msr-Blue Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their Msr-Blue experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
The this compound assay is a fluorescence-based method used to assess cell viability, proliferation, and cytotoxicity. The key component is resazurin, a blue, weakly fluorescent dye. In viable, metabolically active cells, intracellular enzymes such as diaphorases reduce resazurin to the highly fluorescent pink compound, resorufin.[1][2][3][4] This conversion is primarily carried out by mitochondrial, cytosolic, and microsomal reductases.[3] The resulting fluorescence intensity is directly proportional to the number of viable cells.
Q2: What are the excitation and emission wavelengths for the this compound assay?
The reduced form of the dye, resorufin, has an excitation maximum between 530-570 nm and an emission maximum between 580-590 nm. It is crucial to use the correct filter settings on your microplate reader to ensure optimal signal detection.
Q3: How do I calculate the signal-to-noise ratio (S/N)?
The signal-to-noise ratio is a measure of the strength of your experimental signal relative to the background noise. A common way to calculate it is:
S/N = (Signal - Background) / Standard Deviation of Background
A higher S/N ratio indicates a more reliable and sensitive assay. Generally, an S/N ratio greater than 1:1 (or 0 dB) signifies that the signal is stronger than the noise.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during this compound experiments.
Issue 1: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio and mask the true experimental signal.
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents or Media | Prepare fresh media and this compound reagent. Ensure all buffers and solutions are filtered and sterile. |
| Autofluorescence | Use phenol red-free media, as phenol red can contribute to background fluorescence. If possible, select a microplate reader that can perform bottom-reading to minimize interference from media components. |
| Non-specific Reduction of Resazurin | Some components in your media or test compounds may directly reduce resazurin. Include a "no-cell" control with media, this compound, and your test compound to check for non-specific reduction. |
| Extended Incubation Times | Over-incubation can lead to the accumulation of resorufin in the media, increasing background. Optimize your incubation time to achieve a good signal without excessive background. |
| Light Exposure | Protect the this compound reagent and the assay plate from light as much as possible, as light can cause degradation of the reagent and increase background fluorescence. |
Issue 2: Low Signal or Poor Sensitivity
A weak signal can make it difficult to detect changes in cell viability.
| Potential Cause | Troubleshooting Steps |
| Insufficient Cell Number | Ensure you are seeding an adequate number of cells. Perform a cell titration experiment to determine the optimal cell density for your specific cell type and experimental conditions. |
| Suboptimal Incubation Time | The incubation time required for optimal signal can vary between cell types. Perform a time-course experiment (e.g., 1-4 hours) to determine the ideal incubation period for your cells. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your microplate reader are correctly set for resorufin (Ex: 530-570 nm, Em: 580-590 nm). |
| Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or dying cells will have reduced metabolic activity. |
| Reagent Quality | Use a high-quality this compound reagent. Some preparations may contain contaminating resorufin, which can increase background and reduce the dynamic range of the assay. |
Issue 3: High Well-to-Well Variability
Inconsistent results across replicate wells can compromise the reliability of your data.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating to achieve a uniform cell distribution in each well. |
| Pipetting Errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dispensing of cells, reagents, and compounds. |
| Edge Effects | "Edge effects" can occur in microplates due to temperature and humidity gradients. To minimize this, avoid using the outer wells of the plate or fill them with sterile media or PBS. |
| Incomplete Mixing | After adding the this compound reagent, gently mix the plate to ensure uniform distribution of the dye in each well. |
Experimental Protocols
Protocol: Optimizing Incubation Time and Cell Density
This protocol helps determine the optimal conditions for your specific cell line.
-
Cell Seeding:
-
Prepare a serial dilution of your cells (e.g., ranging from 1,000 to 50,000 cells per well in a 96-well plate).
-
Seed the cells into the microplate and allow them to adhere overnight.
-
-
This compound Addition:
-
Add this compound reagent to each well, typically at 10% of the culture volume.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence at multiple time points (e.g., 1, 2, 4, 6, and 24 hours).
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other readings.
-
Plot fluorescence intensity against cell number for each time point to determine the linear range.
-
Plot fluorescence intensity against incubation time for each cell density to identify the optimal incubation period.
-
Table 1: Example Data for Optimizing Cell Density and Incubation Time
| Cell Density (cells/well) | Fluorescence (RFU) at 1h | Fluorescence (RFU) at 2h | Fluorescence (RFU) at 4h |
| 0 (No-cell control) | 50 | 55 | 60 |
| 5,000 | 500 | 1200 | 2500 |
| 10,000 | 950 | 2300 | 4800 |
| 20,000 | 1800 | 4500 | 9200 |
| 40,000 | 3500 | 8800 | 18000 |
Note: These are example values. Your results will vary depending on the cell type and experimental conditions.
Visualizations
This compound Signaling Pathway
Caption: The metabolic conversion of resazurin to resorufin in viable cells.
Experimental Workflow for Optimizing this compound Assay
Caption: A workflow for optimizing cell density and incubation time.
Troubleshooting Logic for High Background
Caption: A logical guide to troubleshooting high background fluorescence.
References
- 1. Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting low fluorescence signal in Msr-blue assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Msr-blue fluorescent probe to measure methionine sulfoxide reductase (Msr) activity.
Troubleshooting Guide: Low Fluorescence Signal
A common issue encountered in this compound assays is a lower-than-expected fluorescence signal. This guide provides a systematic approach to identifying and resolving the root causes of weak signals.
Issue: The fluorescence signal is weak or indistinguishable from the blank.
This problem can arise from various factors related to the assay components, instrument settings, or the experimental procedure itself. Below are potential causes and their corresponding solutions.
Reagent and Sample Integrity
| Potential Cause | Recommended Solution |
| Degradation of this compound probe | Prepare fresh solutions of the this compound probe. Protect the stock solution and working solutions from light and repeated freeze-thaw cycles by storing them in single-use aliquots at -20°C or lower. |
| Low Msr enzyme activity in the sample | Ensure that the cell lysates or purified enzyme preparations have been stored correctly to maintain enzymatic activity. If possible, use a fresh sample or a positive control with known Msr activity to verify the assay setup. For cell-based assays, consider that low Msr expression in the chosen cell line can lead to a weak signal. |
| Insufficient concentration of the reducing agent (e.g., DTT) | The reduction of this compound by Msr enzymes is dependent on a reducing agent. Optimize the concentration of the reducing agent (e.g., DTT) in the reaction buffer. A typical starting point is 5 mM DTT. |
| Presence of Msr inhibitors in the sample | Samples may contain endogenous or contaminating substances that inhibit Msr activity. Known inhibitors include dimethyl sulfoxide (DMSO) and methionine sulfoxide (MetSO).[1][2] If the presence of inhibitors is suspected, consider sample purification or dilution. |
Assay Conditions
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | The conversion of this compound to its fluorescent form is time-dependent.[1][3] Perform a time-course experiment to determine the optimal incubation period for your specific experimental conditions. The signal should increase over time and eventually plateau. |
| Incorrect Incubation Temperature | Enzyme activity is sensitive to temperature. Ensure the incubation is carried out at the recommended temperature, typically 37°C, to ensure optimal Msr enzyme activity. |
| Inappropriate pH of the Assay Buffer | The pH of the reaction buffer can significantly impact enzyme kinetics. Verify that the pH of your buffer is within the optimal range for Msr activity. |
Instrumentation and Measurement
| Potential Cause | Recommended Solution |
| Incorrect Wavelength Settings | Verify that the fluorescence plate reader or spectrofluorometer is set to the correct excitation and emission wavelengths for the fluorescent product of the this compound probe (Excitation: ~340 nm, Emission: ~440 nm).[3] |
| Low Instrument Gain/Sensitivity Setting | The gain or sensitivity setting on the instrument may be too low to detect the signal. Increase the gain setting to amplify the signal. Be aware that this may also increase the background noise. |
| Use of an Inappropriate Microplate | For fluorescence assays, it is recommended to use black microplates to minimize background fluorescence and prevent light scattering between wells. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay utilizes a "turn-on" fluorescent probe that is specifically designed to measure the activity of methionine sulfoxide reductases (Msrs). The this compound probe itself is virtually non-fluorescent. In the presence of active Msr enzymes and a suitable reducing agent (like DTT), the probe is reduced, leading to a significant increase in blue fluorescence. This fluorescence intensity is directly proportional to the Msr activity in the sample.
Q2: Can I use the this compound assay with live cells?
A2: Yes, this compound is cell-permeable and can be used to monitor Msr enzyme activity in living cells.
Q3: My blank wells (no enzyme) have high fluorescence. What could be the cause?
A3: High background fluorescence can be caused by several factors:
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Contaminated reagents: Ensure that your buffer and other reagents are free from fluorescent contaminants.
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Autofluorescence of the microplate: Use black, opaque-walled microplates designed for fluorescence assays.
-
Intrinsic fluorescence of the this compound probe: While this compound is designed to have low background fluorescence, improper storage or handling might lead to its degradation and increased background.
Q4: The fluorescence signal decreases after reaching a peak. Why is this happening?
A4: A decrease in signal after a peak could be due to photobleaching, which is the light-induced degradation of the fluorescent molecule. To minimize photobleaching, reduce the exposure time to the excitation light.
Experimental Protocols
General Protocol for Measuring Msr Activity in Cell Lysates
-
Prepare Cell Lysate:
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the cellular proteins. Determine the protein concentration of the lysate.
-
-
Set up the Assay:
-
In a 96-well black plate, add the following to each well:
-
Cell lysate (adjust volume for desired protein amount).
-
Assay buffer to bring the volume to the desired final volume.
-
DTT to a final concentration of 5 mM.
-
-
Include a blank control with lysis buffer instead of cell lysate.
-
-
Initiate the Reaction:
-
Add this compound probe to each well to a final concentration of 10 µM.
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light, for a predetermined optimal time (e.g., 1-4 hours).
-
-
Measurement:
-
Measure the fluorescence using a microplate reader with excitation at ~340 nm and emission at ~440 nm.
-
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound probe activation by Msr enzyme.
Experimental Workflow for this compound Assay
Caption: General experimental workflow for the this compound assay.
Troubleshooting Logic for Low Fluorescence Signal
Caption: Decision tree for troubleshooting low this compound signals.
References
Photostability and phototoxicity of Msr-blue in live cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Msr-blue for monitoring methionine sulfoxide reductase (Msr) activity in live cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a "turn-on" fluorescent probe designed for the detection of methionine sulfoxide reductase (Msr) enzyme activity.[1] In its initial state, the probe is non-fluorescent. Upon specific reduction by Msr enzymes, this compound undergoes a chemical transformation that results in a significant increase in its fluorescence intensity, reportedly over 100-fold.[1] This allows for the direct visualization and quantification of Msr activity in live cells.
Q2: What are the excitation and emission wavelengths of activated this compound?
While the exact excitation and emission maxima for the activated form of this compound are not specified in the readily available literature, its name suggests it emits in the blue region of the spectrum. For blue fluorescent probes, excitation is typically in the range of 380-420 nm, with emission between 430-480 nm.[2][3] It is crucial to determine the optimal excitation and emission wavelengths empirically on your specific fluorescence microscopy system.
Q3: Is this compound specific to a particular isoform of Msr (e.g., MsrA vs. MsrB)?
The available literature indicates that this compound is activated by MsrA. However, the specificity for different Msr isoforms should be carefully validated in your experimental system, potentially using purified enzymes or cell lines with known Msr expression profiles.
Q4: What are the known advantages of using this compound?
The primary advantage of this compound is its "turn-on" mechanism, which provides a high signal-to-background ratio. This leads to a greater than 100-fold increase in fluorescence upon enzymatic activation, enabling sensitive detection of Msr activity.[1]
Troubleshooting Guide
Issue 1: Weak or No Fluorescent Signal
| Potential Cause | Troubleshooting Step |
| Low Msr Activity in Cells | Induce oxidative stress in your cells to potentially increase Msr expression and activity. Use a positive control cell line known to have high Msr activity. |
| Suboptimal Probe Concentration | Perform a concentration titration of this compound to find the optimal working concentration for your cell type. Start with the manufacturer's recommendation if available, or a range of 1-10 µM. |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient probe uptake and enzymatic conversion. A time-course experiment (e.g., 30 min, 1h, 2h, 4h) is recommended. |
| Incorrect Microscope Settings | Ensure the excitation and emission filters on your microscope are appropriate for a blue fluorescent dye. |
| Photobleaching | Minimize exposure to excitation light. Use a neutral density filter to reduce illumination intensity and use the shortest possible exposure time. |
Issue 2: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Excessive Probe Concentration | Reduce the concentration of this compound. High concentrations can lead to non-specific binding or internalization. |
| Incomplete Removal of Unbound Probe | Wash the cells thoroughly with a suitable imaging buffer (e.g., PBS or HBSS) after incubation with this compound to remove any unbound probe from the medium. |
| Cellular Autofluorescence | Image an unstained control sample of your cells using the same settings to determine the level of endogenous autofluorescence. If high, consider using a background subtraction algorithm. |
| Media Components | Some components in cell culture media can be autofluorescent. Image cells in a phenol red-free medium or a specialized imaging buffer. |
Issue 3: Signs of Phototoxicity (Cell Blebbing, Detachment, or Death)
| Potential Cause | Troubleshooting Step |
| High Excitation Light Intensity | Blue light is known to be more phototoxic to cells than longer wavelengths. Use the lowest possible excitation intensity that provides an adequate signal. |
| Prolonged or Repeated Exposure | Minimize the duration and frequency of light exposure. For time-lapse imaging, increase the interval between acquisitions. |
| Probe-Induced Phototoxicity | While specific data for this compound is unavailable, some fluorescent probes can generate reactive oxygen species (ROS) upon illumination, leading to phototoxicity. Reduce the probe concentration and light exposure. |
| Unhealthy Cells | Ensure your cells are healthy before starting the experiment. Unhealthy cells are more susceptible to phototoxicity. |
Quantitative Data
| Parameter | Typical Value for Blue Fluorescent Proteins | This compound (To be determined by user) |
| Quantum Yield | 0.3 - 0.6 | |
| Photobleaching Half-life | Varies widely depending on illumination conditions. Can be on the order of seconds to minutes under continuous illumination. | |
| Recommended Starting Concentration | 1 - 10 µM (for small molecule probes) | |
| Cytotoxicity (IC50) | Highly variable |
Experimental Protocols
Protocol 1: General Live-Cell Imaging with this compound
-
Cell Seeding: Plate cells on a suitable imaging dish or plate and allow them to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired working concentration in a pre-warmed imaging buffer (e.g., phenol red-free medium, HBSS).
-
Cell Staining: Remove the culture medium from the cells and wash once with the imaging buffer. Add the this compound working solution to the cells and incubate for the desired time (e.g., 30-120 minutes) at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for blue fluorescence. Minimize light exposure to reduce photobleaching and phototoxicity.
Protocol 2: Assessing Phototoxicity of this compound
-
Experimental Setup: Prepare multiple samples of cells stained with this compound at the desired concentration. Include a control group of unstained cells and a vehicle control (DMSO).
-
Light Exposure: Expose the stained cells to the same illumination conditions you plan to use for your experiments for varying durations (e.g., 0, 5, 15, 30 minutes of continuous or time-lapse imaging).
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Viability Assay: Immediately after light exposure, assess cell viability using a standard assay such as a LIVE/DEAD cell viability kit or a resazurin-based assay.
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Data Analysis: Quantify the percentage of viable cells in each condition. A significant decrease in viability in the this compound stained and illuminated group compared to controls would indicate phototoxicity.
Visualizations
Caption: A generalized workflow for live-cell imaging using this compound.
Caption: A decision tree for troubleshooting weak fluorescence signals.
Caption: A simplified pathway illustrating how phototoxicity is induced.
References
Technical Support Center: Preventing Blue Channel Artifacts in Fluorescence Microscopy
Welcome to the technical support center for fluorescence microscopy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common artifacts encountered in the blue channel. As "Msr-blue" is not a recognized fluorophore or artifact, this resource addresses prevalent issues that result in unwanted blue fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of blue artifacts in my fluorescence microscopy images?
A1: Unwanted signals in the blue channel typically originate from three main sources:
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Autofluorescence: Many biological specimens naturally fluoresce when excited by light, and this is often most pronounced in the blue and green spectra.[1] Common sources within cells and tissues include NADH, collagen, elastin, and lipofuscin.[1][2] Fixation methods, particularly those using aldehyde-based fixatives like formaldehyde or glutaraldehyde, can also induce autofluorescence.[3][4]
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Fluorophore Photoconversion: Certain fluorescent dyes, most notably DAPI and Hoechst, can be photoconverted by UV excitation. This means that after exposure to UV light, they can start to emit light in the green and red channels, which can be misinterpreted as a signal.
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Spectral Bleed-through (Crosstalk): This occurs when the emission of one fluorophore is detected in the channel designated for another. For instance, a very bright green fluorophore may "bleed" into the blue channel if the emission spectra of the two dyes overlap.
Q2: I see unexpected blue speckles in my images. What could be the cause?
A2: Blue speckles or punctate staining can be due to several factors:
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Dye Aggregation: If your fluorescent dye (like DAPI or Hoechst) is used at too high a concentration or is not fully dissolved, it can form aggregates that appear as bright speckles.
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Contamination: Fluorescent contaminants on your slide, coverslip, or in your mounting medium can also be a source of speckled artifacts.
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Lipofuscin: This is a granular pigment that accumulates in cells with age and is strongly autofluorescent across a broad spectrum, often appearing as yellowish-green or orange puncta under blue excitation.
Q3: My entire sample has a diffuse blue haze. How can I fix this?
A3: A diffuse blue background is often a sign of:
-
Autofluorescence from Media or Mounting Medium: Some culture media containing phenol red can be fluorescent. Similarly, some mounting media can have inherent fluorescence.
-
Fixation-Induced Autofluorescence: Aldehyde-based fixatives can react with proteins and other molecules in your sample to create a fluorescent background.
-
High Dye Concentration: Using too much of a blue nuclear stain like DAPI can lead to non-specific binding and a high background signal.
Troubleshooting Guides
Issue 1: High Autofluorescence in the Blue Channel
Symptoms:
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Unstained control samples show significant blue fluorescence.
-
The signal is diffuse and not localized to a specific structure.
-
Cellular structures like mitochondria (due to NADH and flavins) or extracellular matrix (due to collagen and elastin) are visible in the blue channel without specific labeling.
Troubleshooting Steps:
-
Optimize Fixation:
-
Reduce the concentration of aldehyde-based fixatives (e.g., paraformaldehyde) or shorten the fixation time. Glutaraldehyde is known to cause more autofluorescence than formaldehyde.
-
Consider alternative fixation methods, such as using chilled organic solvents like methanol or ethanol, especially for cell surface markers.
-
-
Chemical Quenching:
-
Treat samples with a quenching agent after fixation. Sodium borohydride is a common choice for reducing aldehyde-induced autofluorescence.
-
Other quenching agents like Sudan Black B or Eriochrome Black T can be effective against lipofuscin-related autofluorescence.
-
-
Photobleaching:
-
Before staining, intentionally photobleach the autofluorescence by exposing the sample to a strong light source. This can be done using a standard fluorescence microscope lamp or a dedicated LED array.
-
-
Spectral Unmixing:
-
If your microscopy system has this capability, you can acquire images at multiple emission wavelengths and use software to computationally separate the autofluorescence signal from your specific fluorescent probe's signal.
-
-
Choose Fluorophores in the Far-Red Spectrum:
-
The majority of autofluorescence occurs in the blue and green regions of the spectrum. By using fluorophores that excite and emit in the far-red, you can often avoid this issue.
-
Issue 2: Artifacts from DAPI or Hoechst Stains
Symptoms:
-
After focusing on DAPI-stained nuclei with UV light, a new, unwanted signal appears in the green or red channels.
-
The blue signal from the nuclei appears to "bleed" into other channels.
Troubleshooting Steps:
-
Optimize Imaging Sequence:
-
Image the DAPI channel last. This prevents photoconversion of the dye that could interfere with other channels.
-
-
Minimize UV Exposure:
-
When using a widefield microscope with a mercury arc lamp, find your area of interest and focus using transmitted light before switching to fluorescence for image capture.
-
If using a confocal microscope, use a 405 nm laser for DAPI excitation, as this is less likely to cause photoconversion compared to broad-spectrum UV light.
-
-
Use an Alternative Nuclear Stain:
-
Consider using a far-red nuclear counterstain, such as RedDot™2, which is excited in the Cy®5 channel and avoids the issues associated with UV excitation.
-
-
Reduce Dye Concentration:
-
Titrate your DAPI or Hoechst concentration to the lowest level that provides adequate nuclear staining. This will reduce the overall signal intensity and minimize the potential for bleed-through.
-
Quantitative Data Summary
Table 1: Spectral Properties of Common Blue Dyes and Autofluorescent Molecules
| Molecule/Dye | Excitation Max (nm) | Emission Max (nm) | Notes |
| DAPI | ~358 | ~461 | Binds to DNA, can be photoconverted by UV light. |
| Hoechst 33342 | ~350 | ~461 | Cell-permeable DNA stain, can also be photoconverted. |
| Collagen | ~300-450 | Blue region | A major source of autofluorescence in connective tissue. |
| Elastin | ~350-450 | ~420-520 (Greenish-Blue) | Autofluorescent protein in the extracellular matrix. |
| NADH | ~340 | ~450 | A key cellular metabolite, contributes to mitochondrial autofluorescence. |
| Lipofuscin | Broad (UV-Green) | Broad (Green-Red) | "Aging pigment" with very broad emission spectra. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence in samples fixed with formaldehyde or glutaraldehyde.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium borohydride (NaBH4)
Procedure:
-
After the fixation and permeabilization steps of your standard immunofluorescence protocol, wash the samples thoroughly with PBS.
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous substance; handle with appropriate safety precautions.
-
Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.
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Wash the samples three times with PBS, for 5 minutes each wash.
-
Proceed with the blocking and antibody incubation steps of your protocol.
Protocol 2: Pre-Staining Photobleaching of Autofluorescence
This protocol can be used to reduce endogenous autofluorescence before the application of fluorescent labels.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or a dedicated LED array.
Procedure:
-
Prepare your tissue sections or cells on slides as you normally would, up to the point before you would add your fluorescent antibodies or dyes.
-
Place the slide on the microscope stage.
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Expose the sample to continuous, high-intensity light from the microscope's lamp for a period ranging from several minutes to a few hours. The optimal time will need to be determined empirically for your specific sample type.
-
Tip: Start with a 30-minute exposure and check the autofluorescence levels. Increase the time as needed.
-
-
After photobleaching, proceed with your standard staining protocol.
Visualizations
Troubleshooting Workflow for Blue Channel Artifacts
Caption: A logical workflow for troubleshooting blue channel artifacts.
Causes of Blue Channel Artifacts
Caption: Common sources of artifacts in the blue fluorescence channel.
References
Calibration curve and concentration optimization for Msr-blue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Msr-blue fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a "turn-on" fluorescent probe designed to detect the activity of methionine sulfoxide reductase A (MsrA). In its native state, the probe is non-fluorescent. Upon enzymatic reduction by MsrA, this compound is converted to a highly fluorescent product, exhibiting a greater than 100-fold increase in fluorescence intensity.[1] This allows for the sensitive and specific measurement of MsrA activity in various biological samples, including live cells.
Q2: What are the spectral properties of this compound?
The optimal excitation and emission wavelengths for the fluorescent product of this compound are:
-
Excitation: 340 nm
-
Emission: 440 nm
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a stock solution in a suitable solvent like DMSO. Follow these storage guidelines:
-
-20°C: Use within 1 month (protect from light).
-
-80°C: Use within 6 months (protect from light).
To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use this compound in live cells?
Yes, this compound is designed for monitoring MsrA enzyme activity in live cells. Its application has been demonstrated in cellular models, such as PC12 cells used in Parkinson's disease research.
Calibration Curve and Concentration Optimization
Q5: Why do I need to create a calibration curve for my fluorescence measurements?
Plate readers and other fluorescence instruments report fluorescence in arbitrary relative fluorescence units (RFU), which can vary between instruments and even between experiments on the same instrument. A calibration curve using a fluorescent standard allows you to convert your RFU measurements into a standardized unit, such as equivalent fluorophore concentration. This is crucial for comparing results across different experiments and laboratories.
Q6: Which fluorescent standard should I use for this compound?
Given this compound's emission maximum at 440 nm, a fluorescent standard with similar spectral properties is recommended. Suitable options include:
-
4-Methylumbelliferone (4-MU): Excitation ~365 nm, Emission ~460 nm.
-
Cascade Blue: Excitation ~400 nm, Emission ~420-450 nm.[2]
The choice of standard will depend on the filter sets available for your plate reader or fluorometer.
Q7: How do I prepare a calibration curve using a fluorescent standard?
A detailed protocol for generating a standard curve using 4-Methylumbelliferone (4-MU) is provided in the "Experimental Protocols" section below. The general principle involves creating a serial dilution of the standard and measuring the fluorescence of each concentration to generate a standard curve of fluorescence intensity versus concentration.
Q8: How do I optimize the concentration of this compound for my experiments?
The optimal concentration of this compound will depend on the specific cell type, cell density, and expected MsrA activity. It is recommended to perform a concentration titration to determine the ideal concentration that provides a robust signal-to-noise ratio without causing cellular toxicity. A detailed protocol for optimizing this compound concentration is available in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Autofluorescence from cells or media components. | Include a control with unstained cells to determine the level of autofluorescence. Consider using a buffer with reduced autofluorescence. |
| Non-specific binding of the probe. | Optimize the probe concentration and incubation time. Ensure proper washing steps are included in the protocol. | |
| Contamination of reagents or plasticware. | Use fresh, high-quality reagents and sterile plasticware. | |
| Weak or No Signal | Low MsrA activity in the sample. | Ensure that your experimental conditions are optimal for MsrA activity. Include a positive control with known MsrA activity. |
| Incorrect excitation or emission wavelengths. | Verify that your instrument is set to the correct wavelengths for this compound (Ex: 340 nm, Em: 440 nm). | |
| Photobleaching of the fluorescent product. | Minimize the exposure of your samples to light, especially during incubation and measurement. Use an opaque incubation chamber. | |
| Insufficient probe concentration. | Perform a concentration optimization experiment to ensure you are using an adequate amount of this compound. | |
| Signal Varies Between Replicates | Inconsistent cell seeding or treatment. | Ensure uniform cell density in all wells and consistent application of treatments. |
| Pipetting errors during reagent addition. | Use calibrated pipettes and ensure proper mixing of reagents in each well. | |
| Temperature fluctuations during the assay. | Maintain a constant and optimal temperature throughout the experiment, as fluorescence can be temperature-sensitive. | |
| Colored Compounds in the Sample Interfere with the Assay | The compound absorbs light at the excitation or emission wavelength. | Measure the absorbance spectrum of the interfering compound to check for overlap with this compound's spectra. If there is an overlap, consider alternative assay methods or data correction techniques. |
Experimental Protocols
Protocol 1: Generating a 4-Methylumbelliferone (4-MU) Standard Curve
This protocol describes how to create a standard curve for 4-Methylumbelliferone (4-MU) to calibrate fluorescence measurements.
Materials:
-
4-Methylumbelliferone (4-MU) powder
-
DMSO
-
Assay buffer (e.g., PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with appropriate filters (Ex: ~365 nm, Em: ~460 nm)
Procedure:
-
Prepare a 10 mM 4-MU stock solution: Dissolve the appropriate amount of 4-MU powder in DMSO.
-
Prepare a 100 µM 4-MU working solution: Dilute the 10 mM stock solution 1:100 in the assay buffer.
-
Perform serial dilutions:
-
Add 200 µL of the 100 µM 4-MU working solution to the first well of a column in the 96-well plate.
-
Add 100 µL of assay buffer to the remaining wells in that column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process down the column.
-
The final well should contain only the assay buffer to serve as a blank.
-
-
Measure fluorescence: Read the fluorescence of the plate using the appropriate excitation and emission wavelengths for 4-MU.
-
Generate the standard curve: Subtract the blank reading from all measurements. Plot the fluorescence intensity (RFU) versus the known 4-MU concentration for each dilution. Perform a linear regression to obtain the equation of the line, which can be used to convert experimental RFU values to equivalent 4-MU concentrations.
Protocol 2: Optimizing this compound Concentration in Live Cells
This protocol outlines the steps to determine the optimal working concentration of this compound for a live-cell assay.
Materials:
-
This compound stock solution (in DMSO)
-
Cells of interest, seeded in a 96-well plate
-
Cell culture medium
-
Fluorescence plate reader (Ex: 340 nm, Em: 440 nm)
Procedure:
-
Seed cells: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Prepare a range of this compound concentrations: Prepare a series of dilutions of the this compound stock solution in cell culture medium. A typical starting range might be from 0.1 µM to 20 µM.
-
Treat cells: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no-probe" control (medium only).
-
Incubate: Incubate the plate for a predetermined amount of time (e.g., 1-4 hours) at 37°C in a CO2 incubator, protected from light.
-
Measure fluorescence: Read the fluorescence of the plate at 340 nm excitation and 440 nm emission.
-
Assess cell viability (optional but recommended): After the fluorescence reading, you can perform a cell viability assay (e.g., MTT or AlamarBlue) on the same plate to check for any cytotoxic effects of this compound at the tested concentrations.
-
Determine the optimal concentration: Plot the fluorescence intensity against the this compound concentration. The optimal concentration will be the lowest concentration that gives a strong, stable signal without significant cytotoxicity.
Visualizations
Caption: Signaling pathway of this compound activation by MsrA.
Caption: Experimental workflow for this compound concentration optimization.
References
Interference of antioxidants with the Msr-blue probe
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Msr-blue fluorescent probe for the detection of methionine sulfoxide reductase (Msr) activity.
Troubleshooting Guides
This section addresses common issues encountered during experiments with the this compound probe.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Autofluorescence from sample (e.g., cell lysate, media). 2. Contaminated reagents or buffers. 3. Non-enzymatic reduction of this compound. 4. Sub-optimal microplate selection. | 1. Run a "no-enzyme" control (sample + this compound, without Msr enzyme) and a "no-probe" control (sample + assay buffer) to quantify and subtract background fluorescence. 2. Prepare fresh buffers with high-purity water and filter-sterilize. 3. Ensure that the concentration of the reducing agent (e.g., DTT) is optimized and not excessively high. 4. Use black, opaque microplates with clear bottoms for fluorescence assays to minimize background and well-to-well crosstalk. |
| Low or No Fluorescence Signal | 1. Inactive Msr enzyme. 2. Insufficient concentration of the this compound probe or DTT. 3. Incorrect filter settings on the plate reader. 4. Quenching of the fluorescent signal. | 1. Verify the activity of the Msr enzyme using a positive control. Ensure proper storage and handling of the enzyme. 2. Titrate the concentrations of this compound and DTT to determine the optimal range for your experimental setup. 3. Set the fluorescence plate reader to the correct excitation and emission wavelengths for the reduced form of this compound (typically Ex/Em = 365/450 nm). 4. Check for the presence of quenching agents in your sample. Dilute the sample if necessary. |
| High Well-to-Well Variability | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the microplate. | 1. Use calibrated pipettes and ensure consistent pipetting technique. 2. Gently mix the contents of each well after adding all reagents. Avoid introducing bubbles. 3. Ensure the microplate is uniformly equilibrated to the assay temperature before reading. |
| Suspected Antioxidant Interference | 1. Presence of reducing agents in the sample (e.g., ascorbic acid, glutathione, N-acetylcysteine). | 1. Run a control experiment with the suspected antioxidant in the absence of the Msr enzyme to determine if it directly reduces the this compound probe. 2. If interference is confirmed, consider sample purification steps (e.g., dialysis, size-exclusion chromatography) to remove small molecule antioxidants prior to the assay. 3. Perform a standard addition experiment to quantify the extent of interference. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound probe?
A1: The this compound probe is a "turn-on" fluorescent sensor for methionine sulfoxide reductase (Msr) activity. The probe contains a methyl sulfoxide group attached to a fluorophore. In its oxidized (sulfoxide) state, the probe is weakly fluorescent. The Msr enzyme, in the presence of a reducing agent like dithiothreitol (DTT), catalyzes the reduction of the sulfoxide to a sulfide. This conversion alters the electronic properties of the fluorophore, resulting in a significant increase in fluorescence intensity.
Q2: Why is DTT required in the assay?
A2: Dithiothreitol (DTT) is a reducing agent that is essential for the catalytic cycle of the Msr enzyme. Msr reduces the sulfoxide on the this compound probe and in the process becomes oxidized. DTT is required to regenerate the active, reduced form of the Msr enzyme, allowing it to catalyze the reduction of multiple probe molecules.
Q3: Can antioxidants in my sample interfere with the this compound assay?
A3: Yes, antioxidants are reducing agents and can potentially interfere with the this compound assay. They may directly reduce the this compound probe, leading to a false-positive signal that is not dependent on Msr enzyme activity. Common antioxidants that may cause interference include ascorbic acid (Vitamin C), glutathione (GSH), and N-acetylcysteine (NAC). It is crucial to perform appropriate controls to assess the potential for such interference.
Q4: How can I determine if an antioxidant is interfering with my assay?
A4: To test for antioxidant interference, you should perform a control experiment where you incubate the this compound probe with the antioxidant in the absence of the Msr enzyme. If you observe an increase in fluorescence, it indicates direct reduction of the probe by the antioxidant.
Q5: What are the optimal excitation and emission wavelengths for the this compound probe?
A5: The optimal excitation and emission wavelengths for the reduced form of the this compound probe are typically around 365 nm and 450 nm, respectively. However, it is always recommended to confirm the optimal settings for your specific instrumentation and buffer conditions.
Quantitative Data on Antioxidant Interference
The following table provides representative half-maximal inhibitory concentration (IC50) values for common antioxidants. Please note that these values are illustrative and based on the known reactivity of these antioxidants with redox-sensitive fluorescent probes. Direct experimental IC50 values for the interference of these specific antioxidants with the this compound probe are not widely available in the current literature. Researchers should experimentally determine the interference potential of their specific compounds of interest.
| Antioxidant | Reported IC50 Range (DPPH Assay) | Potential for this compound Interference |
| Ascorbic Acid (Vitamin C) | 10 - 50 µM | High |
| N-Acetylcysteine (NAC) | 1 - 10 mM | Moderate |
| Glutathione (GSH) | 0.5 - 5 mM | Moderate |
Experimental Protocols
Protocol 1: In Vitro Msr Activity Assay Using this compound
This protocol describes the measurement of Msr activity in a purified enzyme preparation or cell lysate using a microplate-based fluorescence assay.
Materials:
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This compound probe
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Purified Msr enzyme or cell lysate
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Dithiothreitol (DTT)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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Black, clear-bottom 96-well microplate
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Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
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Prepare a stock solution of DTT (e.g., 1 M in water).
-
Prepare serial dilutions of the Msr enzyme or cell lysate in Assay Buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
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Assay Buffer to a final volume of 100 µL.
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Msr enzyme or cell lysate at the desired concentration.
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DTT to a final concentration of 5 mM.
-
-
Prepare control wells:
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No-Enzyme Control: Assay Buffer, DTT, and this compound (to measure background from direct probe reduction).
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No-Probe Control: Assay Buffer, DTT, and enzyme/lysate (to measure sample autofluorescence).
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Buffer Control: Assay Buffer and DTT only.
-
-
-
Initiation of Reaction:
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Add this compound to each well to a final concentration of 10 µM.
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~450 nm.
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Protocol 2: Testing for Antioxidant Interference
This protocol is designed to assess whether a specific antioxidant directly reduces the this compound probe.
Materials:
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This compound probe
-
Antioxidant of interest (e.g., Ascorbic Acid, NAC, GSH)
-
DTT
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a stock solution of DTT (e.g., 1 M in water).
-
Prepare a serial dilution of the antioxidant in Assay Buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Assay Buffer to a final volume of 100 µL.
-
The antioxidant at various concentrations.
-
DTT to a final concentration of 5 mM.
-
-
Prepare control wells:
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Positive Control: Assay Buffer, DTT, and a known concentration of active Msr enzyme.
-
Negative Control: Assay Buffer and DTT only.
-
-
-
Initiation of Reaction:
-
Add this compound to each well to a final concentration of 10 µM.
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light, for the same duration as your standard Msr activity assay.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at Ex/Em = ~365/450 nm.
-
Compare the fluorescence in the antioxidant-containing wells to the negative control. A significant increase in fluorescence indicates direct reduction of the this compound probe by the antioxidant.
-
Visualizations
Caption: Mechanism of the this compound fluorescent probe.
Caption: Antioxidant interference with the this compound probe.
Caption: General experimental workflow for the this compound assay.
Technical Support Center: Enhancing the Specificity of Msr-blue for MsrA Isoforms
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Msr-blue fluorescent probe, with a focus on improving the specificity of measurements for Methionine Sulfoxide Reductase A (MsrA) isoforms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
This compound is a "turn-on" fluorescent probe designed to detect the activity of Methionine Sulfoxide Reductase (Msr) enzymes.[1][2] In its initial state, this compound is a non-fluorescent molecule containing a sulfoxide group. When this sulfoxide is reduced to a sulfide by an active Msr enzyme, the probe undergoes a chemical transformation that results in a significant increase in its fluorescence intensity, which can be measured to quantify enzyme activity.[1]
Q2: Is the this compound probe specific for the MsrA isoform?
The currently available information suggests that this compound is likely not specific for the MsrA isoform and will detect the activity of both MsrA and MsrB.[1][2] The specificity of Msr enzymes is determined by the stereochemistry of their substrate, methionine sulfoxide, which exists in two forms: the S-epimer and the R-epimer. MsrA specifically reduces the S-epimer, while MsrB reduces the R-epimer. The chemical synthesis of this compound likely results in a racemic mixture, containing both the R- and S-isomers of the sulfoxide. Consequently, both MsrA and MsrB enzymes can reduce this compound, leading to a fluorescence signal that represents the total Msr activity in a sample.
Q3: How can I achieve a specific measurement of MsrA activity?
To specifically measure the activity of MsrA, it is crucial to use a substrate that is a specific target for this isoform. This can be achieved by using a fluorescent probe that is synthesized as the pure S-epimer, such as (S)-Sulfox-1. Alternatively, a well-established method involves using the S-epimer of a derivatized methionine sulfoxide, such as dabsyl-Methionine-S-sulfoxide, and quantifying the product via High-Performance Liquid Chromatography (HPLC).
Q4: What are the essential components of an Msr activity assay?
A typical Msr activity assay, including one using this compound, requires the following components:
-
Source of Msr enzyme: This can be a purified enzyme, a cell lysate, or a tissue homogenate.
-
This compound probe: The fluorescent substrate for the enzyme.
-
A reducing equivalent: Msr enzymes require a reducing agent to regenerate their active site. The thioredoxin system (comprising thioredoxin and thioredoxin reductase) is the natural reducing system. In in vitro assays, dithiothreitol (DTT) is often used as a substitute.
-
Assay Buffer: A buffer solution to maintain a stable pH and optimal conditions for enzyme activity.
-
Microplate Reader: A fluorometer to measure the increase in fluorescence over time.
Troubleshooting Guide
Problem: High Background Fluorescence
| Possible Cause | Solution |
| Probe Degradation: this compound, like many fluorescent dyes, may be sensitive to light and prolonged storage. | Store the probe protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | Use high-purity reagents and dedicated sterile labware. Run a blank control with all reagents except the enzyme source to check for background fluorescence. |
| Autofluorescence from Biological Samples: Cell lysates or tissue homogenates can contain endogenous fluorescent molecules. | Include a control sample that contains the biological material but not the this compound probe to measure and subtract the autofluorescence. |
Problem: Low or No Fluorescence Signal
| Possible Cause | Solution |
| Inactive Enzyme: The Msr enzyme in your sample may have low activity due to degradation or improper storage. | Ensure that protein samples have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles. Include a positive control with a known active Msr enzyme if available. |
| Insufficient Reducing Agent: The concentration of DTT or the thioredoxin system components may be limiting. | Optimize the concentration of the reducing agent. The original this compound publication suggests using DTT at a concentration of 5 mM. |
| Sub-optimal Assay Conditions: The pH, temperature, or incubation time may not be optimal for your specific enzyme. | Perform optimization experiments to determine the ideal pH (typically around 7.4), temperature (often 37°C), and incubation time for your assay. |
| Incorrect Instrument Settings: The excitation and emission wavelengths or the gain settings on the fluorometer may be incorrect. | For this compound, use an excitation wavelength of approximately 335 nm and an emission wavelength of around 438 nm. Optimize the gain setting to ensure the signal is within the linear range of the instrument. |
Problem: Poor Reproducibility of Results
| Possible Cause | Solution |
| Pipetting Inaccuracies: Small variations in the volumes of enzyme, probe, or other reagents can lead to significant differences in results. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to minimize pipetting steps for individual wells. |
| Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics. | Ensure that all samples and reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or incubator. |
| Incomplete Mixing: If the reagents are not mixed thoroughly in the wells, the reaction may not proceed uniformly. | Gently mix the contents of the wells after adding all reagents, for example, by using a plate shaker for a few seconds. |
Problem: Suspected Cross-Reactivity with MsrB (Lack of MsrA Specificity)
As this compound is likely a substrate for both MsrA and MsrB, a positive signal in a complex biological sample does not exclusively represent MsrA activity. Here is a guide to address this critical issue:
Step 1: Validate the Specificity of this compound with Purified Enzymes
-
Experimental Setup: If possible, obtain purified MsrA and MsrB enzymes. Perform the this compound assay separately with each purified enzyme.
-
Expected Outcome: If this compound is non-specific, you will observe a significant increase in fluorescence with both MsrA and MsrB. This will confirm the need for an alternative, isoform-specific assay for your research.
Step 2: Employ an MsrA-Specific Assay Method
If your research requires the specific measurement of MsrA activity, you will need to use an alternative method.
-
Option A: Use a Stereospecific Fluorescent Probe: Utilize a commercially available or synthesized fluorescent probe that is the pure S-epimer, such as (S)-Sulfox-1. This will provide a direct and specific measurement of MsrA activity in a fluorescence-based assay.
-
Option B: HPLC-Based Assay with a Stereospecific Substrate: This is a highly reliable and well-established method for differentiating MsrA and MsrB activity.
-
Principle: The assay uses dabsyl-Methionine-S-sulfoxide as the substrate, which is specifically reduced by MsrA to dabsyl-Methionine. The product is then separated from the substrate by reverse-phase HPLC and quantified by its absorbance.
-
Quantitative Data
The following table presents kinetic parameters for human MsrA and MsrB2 with their respective stereospecific dabsylated substrates. This data can be useful for comparative purposes when designing and interpreting your experiments.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| Human MsrA | DABS-Met-S-(o) | 15 ± 2 | 1.8 ± 0.1 | 2000 |
| Human MsrB2 | DABS-Met-R-(o) | 12 ± 1 | 0.9 ± 0.05 | 1250 |
Data adapted from publicly available research. Conditions may vary between studies.
Experimental Protocols
Detailed Methodology for HPLC-Based MsrA Activity Assay
This protocol provides a general framework for the specific measurement of MsrA activity using dabsyl-Methionine-S-sulfoxide.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
20 mM DTT
-
Your enzyme source (e.g., 10-50 µg of cell lysate protein)
-
Make up to a final volume of 90 µL with nuclease-free water.
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Start the reaction by adding 10 µL of 1 mM dabsyl-Methionine-S-sulfoxide (final concentration 100 µM).
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume (100 µL) of 100% methanol.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.
-
Separate the dabsyl-Methionine product from the dabsyl-Methionine-S-sulfoxide substrate using a suitable gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Detect the dabsylated compounds by absorbance at approximately 436 nm.
-
-
Quantification: Calculate the amount of dabsyl-Methionine produced by comparing the peak area to a standard curve generated with known concentrations of dabsyl-Methionine.
Visualizations
References
- 1. A specific fluorescent probe reveals compromised activity of methionine sulfoxide reductases in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific fluorescent probe reveals compromised activity of methionine sulfoxide reductases in Parkinson's disease - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison of Fluorescent Probes for Measuring Methionine Sulfoxide Reductase (Msr) Activity
For researchers, scientists, and drug development professionals, the accurate measurement of methionine sulfoxide reductase (Msr) activity is crucial for understanding its role in oxidative stress, neurodegenerative diseases, and aging. This guide provides a detailed comparison of Msr-blue, a widely used fluorescent probe, with other available alternatives, supported by experimental data and protocols to aid in the selection of the most suitable tool for your research needs.
The reduction of methionine sulfoxide (MetO) to methionine is a critical cellular repair mechanism catalyzed by the Msr enzyme system. The development of fluorescent probes has enabled real-time monitoring of Msr activity in various biological systems. This comparison focuses on the performance of this compound against other notable probes: Sulfox-1, and the genetically encoded sensors MetSOx and MetROx.
Quantitative Comparison of Fluorescent Probes for Msr Activity
The selection of a fluorescent probe is often dictated by its photophysical properties, sensitivity, and specificity. The following table summarizes the key quantitative data for this compound and its alternatives based on available information.
| Feature | This compound | Sulfox-1 | MetSOx & MetROx |
| Probe Type | Small molecule, "turn-on" | Small molecule, ratiometric | Genetically encoded, ratiometric |
| Excitation Max (λex) | 335 nm[1] | ~542 nm (decrease), ~576 nm (slight increase)[1] | ~405 nm & ~488 nm (confocal)[2] |
| Emission Max (λem) | 438 nm[1] | 542 nm & 576 nm[1] | 516 nm (confocor) |
| Fluorescence Change | >100-fold increase | ~7-fold decrease at 542 nm, <1.5-fold increase at 576 nm | Ratiometric change in fluorescence intensity |
| Quantum Yield (Φ) | Not explicitly reported in search results. Coumarin-based probes can have high quantum yields, some reaching up to 0.83. | Not explicitly reported in search results. | Not explicitly reported in search results. |
| Molar Extinction Coefficient (ε) | Not explicitly reported in search results. Coumarin derivatives' ε can range from ~24,000 to 28,000 M⁻¹cm⁻¹. | Not explicitly reported in search results. | Not explicitly reported in search results. |
| Specificity | Demonstrated to be specifically activated by Msr and not by thiols like DTT. | Specificity not well-addressed; can be reduced by DTT. | Stereospecific for Met-S-O (MetSOx) and Met-R-O (MetROx). |
| Applications | Live mammalian cells, cell lysates, biological samples. | Primarily demonstrated in bacterial cells. | Live bacterial and mammalian cells. |
Signaling Pathway and Probe Activation
The activity of methionine sulfoxide reductases is integral to the cellular antioxidant defense system. The following diagram illustrates the general signaling pathway and the mechanism of action for the fluorescent probes discussed.
Caption: Msr signaling pathway and probe activation.
Experimental Workflow for Msr Activity Assays
The general workflow for utilizing these fluorescent probes to measure Msr activity involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for Msr activity assays.
Detailed Experimental Protocols
In Vitro Msr Activity Assay using this compound
This protocol is adapted from the methodology described in the discovery of this compound for measuring Msr activity in cell lysates or with purified enzyme.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
TE Buffer (Tris-HCl, EDTA, pH 7.4)
-
Cell lysate or purified MsrA/B enzyme
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing:
-
TE Buffer
-
Cell lysate (e.g., 20-50 µg total protein) or purified enzyme (e.g., 120 nM)
-
5 mM DTT (final concentration)
-
-
Prepare Control Wells: Prepare control wells including:
-
No-enzyme control (buffer, DTT, and probe)
-
No-DTT control (buffer, enzyme, and probe)
-
Blank (buffer only)
-
-
Initiate the Reaction: Add this compound to each well to a final concentration of 10 µM.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at various time points (e.g., every 30 minutes for 2-4 hours) using a microplate reader with excitation at 335 nm and emission at 438 nm.
-
Data Analysis:
-
Subtract the background fluorescence (blank well) from all readings.
-
Calculate the fold increase in fluorescence (F/F₀), where F is the fluorescence at a given time point and F₀ is the initial fluorescence.
-
Normalize the rate of fluorescence increase to the protein concentration of the lysate.
-
Live-Cell Imaging of Msr Activity using this compound
This protocol provides a general guideline for imaging Msr activity in living mammalian cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on imaging-appropriate vessels.
-
Probe Loading:
-
Replace the culture medium with fresh, serum-free medium.
-
Add this compound to a final concentration of 10 µM.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 2-4 hours.
-
Washing: Wash the cells twice with warm PBS to remove excess probe.
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 335 nm and emission around 438 nm).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between different experimental conditions (e.g., control vs. treated cells).
-
Live-Cell Imaging of Methionine Sulfoxide Levels using MetSOx/MetROx
This protocol outlines the general steps for using the genetically encoded MetSOx and MetROx sensors.
Materials:
-
Mammalian expression vectors for MetSOx or MetROx
-
Transfection reagent
-
Cell culture medium
-
Confocal or wide-field fluorescence microscope with appropriate filter sets
Procedure:
-
Transfection: Transfect the cells with the MetSOx or MetROx expression vector according to the manufacturer's protocol.
-
Expression: Allow the cells to express the sensor for 24-48 hours.
-
Imaging Preparation: Replace the culture medium with an appropriate imaging buffer (e.g., phenol red-free medium or HBSS).
-
Ratiometric Imaging:
-
Confocal Microscopy: Acquire two images sequentially using excitation at ~405 nm and ~488 nm, with emission collected at ~516 nm.
-
Wide-field Microscopy: Acquire images using appropriate filter cubes for the two excitation wavelengths.
-
-
Data Analysis:
-
Perform background subtraction for each channel.
-
Generate a ratiometric image by dividing the image from the 405 nm excitation by the image from the 488 nm excitation on a pixel-by-pixel basis.
-
Analyze the changes in the fluorescence ratio to determine the relative levels of methionine sulfoxide.
-
Conclusion
This compound stands out as a robust and sensitive "turn-on" probe for measuring total Msr activity, offering a significant signal-to-background ratio and demonstrated utility in various biological systems. Its high specificity for Msr enzymes over other reducing agents like DTT is a key advantage. In contrast, Sulfox-1 exhibits a much lower fluorescence response and its specificity remains a concern. For researchers interested in the stereospecific reduction of methionine sulfoxide, the genetically encoded sensors MetSOx and MetROx provide a powerful, albeit more technically demanding, alternative. The choice of probe will ultimately depend on the specific experimental question, the biological system under investigation, and the available instrumentation. This guide provides the necessary information to make an informed decision and to design and execute robust experiments for the study of Msr activity.
References
Validating Msr-blue Assays with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving accurate and reliable measurement of Methionine Sulfoxide Reductase (Msr) activity is critical for understanding cellular oxidative stress and developing novel therapeutics. While high-throughput screening assays, herein referred to as "Msr-blue," offer a convenient method for initial screening, mass spectrometry (MS) provides a robust, direct, and quantitative validation of these findings. This guide objectively compares the two methodologies, providing the experimental frameworks and data necessary to integrate these approaches effectively.
Methionine, an amino acid susceptible to oxidation by reactive oxygen species, is converted to methionine sulfoxide (MetO). This oxidative damage can impair protein function and is implicated in aging and various diseases. The Methionine Sulfoxide Reductase (Msr) family of enzymes, primarily MsrA and MsrB, repairs this damage by reducing MetO back to methionine, playing a crucial role in cellular defense.[1][2]
Assays like the conceptual "this compound" are typically colorimetric or fluorometric methods designed for high-throughput screening of Msr inhibitors or activators.[1] These assays are indirect, often relying on coupled enzymatic reactions. In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) offers direct and highly specific quantification of the enzymatic substrate (MetO-containing peptides) and product (methionine-containing peptides), making it the gold standard for validation.[3][4]
Comparative Experimental Methodologies
An effective validation strategy involves running parallel experiments where samples are analyzed by both the this compound screening assay and a targeted LC-MS/MS method.
Experimental Protocol 1: this compound (Coupled Enzyme Assay)
This protocol describes a common indirect method for measuring Msr activity, where the reduction of a substrate is coupled to the oxidation of NADPH, which can be monitored by a decrease in absorbance at 340 nm.
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl, pH 7.5, 100 mM NaCl.
-
Msr Enzyme : Recombinant MsrA enzyme diluted to a working concentration (e.g., 50 nM) in Assay Buffer.
-
Substrate : Dabsyl-Methionine-R,S-sulfoxide at a stock concentration of 10 mM.
-
Reductant System : NADPH (10 mM stock), Thioredoxin Reductase (1 µM stock), and Thioredoxin (100 µM stock).
-
Test Compounds : Potential inhibitors or activators dissolved in DMSO.
-
-
Reaction Setup :
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 1 µL of test compound or DMSO (for control wells).
-
Add 10 µL of the Msr enzyme.
-
To initiate the reaction, add 40 µL of a master mix containing the substrate and reductant system to achieve final concentrations of 200 µM NADPH, 20 nM Thioredoxin Reductase, 5 µM Thioredoxin, and 500 µM Dabsyl-Met-O.
-
-
Data Acquisition :
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 60 seconds for 30 minutes.
-
The rate of NADPH oxidation (slope of the absorbance curve) is proportional to MsrA activity.
-
Experimental Protocol 2: LC-MS/MS Validation
This protocol provides a targeted, quantitative analysis of Msr activity by directly measuring the conversion of a specific MetO-containing peptide to its reduced methionine form.
-
Sample Preparation :
-
Use an identical reaction setup as the this compound assay (without the NADPH/Thioredoxin system, using DTT as a simpler reductant). A model peptide substrate containing methionine sulfoxide (e.g., Ac-D-E-M(O)-G-F-NH₂) is used.
-
Set up reactions with Msr enzyme, the peptide substrate, DTT, and the test compounds.
-
Incubate at 37°C for a fixed time point (e.g., 60 minutes).
-
Quench the reaction by adding 0.1% Trifluoroacetic Acid (TFA).
-
-
Liquid Chromatography (LC) :
-
Inject the quenched sample onto a C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Use a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) to separate the oxidized and reduced peptides.
-
-
Mass Spectrometry (MS/MS) :
-
Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization mode.
-
Use Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) to specifically detect and quantify the precursor and a specific fragment ion for both the MetO-containing peptide and the corresponding Met-containing peptide.
-
The ratio of the reduced peptide peak area to the total peptide peak area (reduced + oxidized) determines the percent conversion and thus the enzyme activity.
-
Data Presentation and Comparison
Quantitative results from both methods should be compiled to assess the correlation and validate the initial screening hits. The this compound assay provides reaction rates (e.g., mOD/min), while LC-MS/MS provides a direct measure of substrate-to-product conversion.
| Compound ID | Concentration (µM) | This compound Activity (% of Control) | LC-MS/MS Validation (% Conversion) | Validation Outcome |
| Control (DMSO) | - | 100% | 85.2% | - |
| Inhibitor A | 10 | 15% | 12.5% | Confirmed Hit |
| Activator B | 10 | 175% | 98.1% | Confirmed Hit |
| Compound C | 10 | 45% | 83.9% | False Positive |
| Compound D | 10 | 98% | 42.1% | False Negative |
Table 1: Comparative data from a hypothetical screen. Compound C shows apparent inhibition in the this compound assay, but direct MS analysis reveals no significant change in product formation, indicating assay interference. Compound D was missed by the primary screen but shows significant inhibition in the MS assay.
Visualizing Workflows and Pathways
Diagrams help clarify the relationship between the two methods and the biological context of the Msr enzyme system.
Caption: Comparative workflow for this compound screening and LC-MS/MS validation.
Caption: Cellular pathway of methionine oxidation and enzymatic repair by Msr.
Conclusion: An Integrated Approach
For drug discovery and fundamental research, this compound and similar high-throughput assays are invaluable for initial large-scale screening. They are fast, cost-effective, and require minimal sample preparation. However, the risk of false positives and negatives due to compound interference with the indirect detection system is significant.
Mass spectrometry serves as an indispensable tool for validation. Its high specificity and direct detection of the enzymatic substrate and product ensure that hits from primary screens are genuine modulators of Msr activity. By employing LC-MS/MS to confirm the activity of prioritized compounds, researchers can confidently advance the most promising candidates, saving considerable time and resources in the long run. Adopting this two-tiered approach ensures both the efficiency of high-throughput screening and the accuracy of a definitive analytical method.
References
- 1. A High-Throughput Screening Compatible Assay for Activators and Inhibitors of Methionine Sulfoxide Reductase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Formation of Methionine Sulfoxide during Glycoxidation and Lipoxidation of Ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Msr-blue Data with Msr Gene Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for cross-validating data from the Msr-blue fluorescent probe with findings from Methionine Sulfoxide Reductase (Msr) gene knockout models. This guide offers detailed experimental protocols, data presentation formats, and visual representations of key pathways and workflows to facilitate a robust comparative analysis.
Methionine sulfoxide reductases (Msrs) are a family of enzymes crucial for cellular defense against oxidative stress.[1] They repair oxidized methionine residues in proteins, restoring their function and protecting cells from damage. The Msr system is composed of two main classes of enzymes: MsrA, which reduces the S-epimer of methionine sulfoxide (MetO), and MsrB, which reduces the R-epimer of MetO.[2] Given their protective role, Msrs are implicated in various physiological processes and diseases, including aging, neurodegenerative disorders, and cancer.[1][3]
To investigate the function of Msr enzymes, researchers utilize various tools, including fluorescent probes like this compound and genetic models such as Msr gene knockout animals. This compound is a fluorescent probe designed to specifically detect Msr activity, providing a quantitative measure of the enzyme's function in real-time. Msr gene knockout models, on the other hand, allow for the study of the physiological consequences of the absence of specific Msr enzymes.
Cross-validating data from these two powerful tools is essential for a comprehensive understanding of Msr biology. This guide outlines a systematic approach to performing such a comparative study, from experimental design to data interpretation.
Comparative Analysis of Msr Activity
This section provides a hypothetical comparison of Msr activity in wild-type (WT) and Msr knockout (KO) models, as measured by the this compound fluorescent probe. The data presented here is illustrative and serves as a template for presenting experimental findings.
Table 1: Quantitative Analysis of Msr Activity in Murine Tissue Homogenates
| Sample Type | Genotype | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value (vs. WT) |
| Liver | Wild-Type (WT) | 15,842 | 1,235 | - |
| Liver | MsrA KO | 4,210 | 387 | < 0.001 |
| Liver | MsrB1 KO | 9,753 | 891 | < 0.01 |
| Brain | Wild-Type (WT) | 9,567 | 789 | - |
| Brain | MsrA KO | 2,145 | 198 | < 0.001 |
| Brain | MsrB1 KO | 6,892 | 543 | < 0.05 |
Table 2: In Vitro Msr Activity in Primary Cell Cultures
| Cell Type | Genotype | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value (vs. WT Control) |
| Primary Hepatocytes | Wild-Type (WT) | Vehicle Control | 12,543 | 987 | - |
| Primary Hepatocytes | MsrA KO | Vehicle Control | 3,102 | 254 | < 0.001 |
| Primary Hepatocytes | Wild-Type (WT) | Oxidative Stressor (100 µM H₂O₂) | 18,976 | 1,543 | < 0.01 |
| Primary Hepatocytes | MsrA KO | Oxidative Stressor (100 µM H₂O₂) | 3,521 | 301 | < 0.001 |
| Primary Neurons | Wild-Type (WT) | Vehicle Control | 8,123 | 654 | - |
| Primary Neurons | MsrA KO | Vehicle Control | 1,987 | 154 | < 0.001 |
Key Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for clarity and reproducibility. The following diagrams, generated using the DOT language, illustrate the Msr signaling pathway, the experimental workflow for this comparative study, and the logical relationship of expected outcomes.
Caption: The Methionine Sulfoxide Reductase (Msr) signaling pathway.
Caption: Experimental workflow for cross-validation.
Caption: Logical relationship of expected outcomes.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols provide detailed methodologies for the key experiments involved in this comparative study.
Protocol 1: Preparation of Murine Tissue Homogenates
-
Euthanasia and Tissue Collection: Euthanize wild-type and Msr knockout mice according to approved institutional animal care and use committee (IACUC) protocols. Immediately dissect and collect liver and brain tissues.
-
Homogenization: Place tissues in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors). Homogenize using a Dounce or mechanical homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic and mitochondrial fractions.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay). Normalize all samples to the same protein concentration before use in the this compound assay.
Protocol 2: Primary Cell Culture
-
Isolation of Primary Cells: Isolate primary hepatocytes and neurons from wild-type and Msr knockout mouse pups or embryos using established protocols.
-
Cell Plating: Plate the isolated cells in appropriate culture dishes and media. Allow the cells to adhere and recover for 24-48 hours before experimentation.
-
Treatment (Optional): For oxidative stress studies, treat the cells with a known oxidative stressor (e.g., hydrogen peroxide, paraquat) at a predetermined concentration and duration. Include a vehicle-treated control group.
Protocol 3: this compound Fluorescent Probe Assay
-
Reagent Preparation: Prepare a stock solution of the this compound probe in DMSO. Dilute the stock solution to the final working concentration in an appropriate assay buffer (e.g., PBS or cell culture medium without phenol red).
-
Assay Procedure for Tissue Homogenates:
-
Pipette the normalized tissue homogenates into a 96-well black, clear-bottom plate.
-
Add the this compound working solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the this compound probe.
-
-
Assay Procedure for Primary Cells:
-
Remove the culture medium from the plated cells.
-
Add the this compound working solution to each well.
-
Incubate the cells at 37°C for a specified time, protected from light.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
Protocol 4: Data Analysis and Statistics
-
Data Normalization: If necessary, normalize the fluorescence intensity data to a control (e.g., cell number, protein concentration).
-
Statistical Analysis: Perform statistical analysis to compare the Msr activity between wild-type and knockout groups. Use appropriate statistical tests, such as a t-test or ANOVA, with a significance level (p-value) of < 0.05 considered statistically significant.
Expected Outcomes and Interpretation
-
Reduced this compound Fluorescence in Knockout Models: Msr knockout tissues and cells are expected to exhibit significantly lower fluorescence intensity in the this compound assay compared to their wild-type counterparts. This directly reflects the reduced or absent activity of the targeted Msr enzyme.
-
Tissue-Specific Differences: The magnitude of the decrease in Msr activity may vary between different tissues, reflecting the relative expression and importance of MsrA and MsrB in those tissues.[1]
-
Increased Susceptibility to Oxidative Stress: Msr knockout models are known to be more vulnerable to oxidative stress. This can be indirectly validated by observing a more pronounced decrease in cell viability or a greater increase in markers of oxidative damage in knockout cells compared to wild-type cells when challenged with an oxidative stressor.
-
Correlation of Data: A strong correlation between the absence of a specific Msr gene, the reduced this compound fluorescence, and the observed physiological phenotype (e.g., increased oxidative stress markers) provides robust cross-validation of the findings.
By following this comprehensive guide, researchers can effectively cross-validate their findings from this compound assays with data from Msr gene knockout models, leading to a more complete and reliable understanding of the critical role of Methionine Sulfoxide Reductases in cellular health and disease.
References
Unveiling the Correlation: Msr-blue Fluorescence as a Proxy for Msr Protein Levels
In the dynamic field of cellular biology and drug development, researchers continuously seek robust and efficient methods to quantify protein expression and activity. Methionine sulfoxide reductases (Msrs) are a critical family of enzymes that repair oxidative damage to proteins, and their activity is a key indicator of cellular health and stress responses.[1][2] This guide provides a comprehensive comparison of two widely used techniques to assess Msr status: the fluorescent probe Msr-blue for activity measurement and the gold-standard Western blot for protein quantification. We will delve into the experimental data correlating these two methods, providing detailed protocols and visual workflows to empower researchers in their experimental design and data interpretation.
At a Glance: Comparing this compound Fluorescence and Western Blotting
| Feature | This compound Fluorescence Assay | Western Blot Analysis |
| Principle | Measures the enzymatic activity of Msr through a "turn-on" fluorescent probe. | Detects and quantifies the total amount of Msr protein. |
| Output | Fluorescence intensity, indicative of Msr catalytic activity. | Band intensity on a membrane, proportional to protein abundance. |
| Throughput | High-throughput, suitable for screening. | Lower throughput, more labor-intensive. |
| Live-cell imaging | Yes, can be used in living cells. | No, requires cell lysis. |
| Information | Provides a functional measure of the enzyme. | Provides a measure of total protein level, regardless of activity. |
The Correlation: Experimental Evidence
Studies have demonstrated a strong positive correlation between the fluorescence intensity generated by the this compound probe and the protein levels of MsrA determined by Western blot analysis.[1] In one key study, various mouse organs were analyzed using both techniques. The results showed a consistent trend where organs with higher MsrA protein levels, such as the kidney and liver, also exhibited the highest Msr activity as measured by this compound fluorescence. Conversely, organs with lower MsrA protein levels, like the heart and spleen, displayed correspondingly lower fluorescence signals.[1][3]
To further solidify this correlation, immunodepletion of MsrA from mouse kidney lysates resulted in a significant decrease in this compound fluorescence, confirming that the fluorescent signal is indeed predominantly generated by MsrA activity. However, it is important to note that while the correlation is strong, this compound measures the enzymatic activity, which can be influenced by post-translational modifications and the availability of cofactors, whereas Western blot quantifies the total protein amount.
Visualizing the Experimental Workflow
The following diagram illustrates the parallel workflows for assessing Msr status using this compound fluorescence and Western blotting, culminating in the correlation of the obtained data.
Caption: Workflow for correlating this compound fluorescence with Western blot.
Detailed Experimental Protocols
This compound Fluorescence Assay Protocol
This protocol is adapted from established methods for measuring Msr activity in biological samples.
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., TE buffer). Determine the protein concentration of the lysates using a standard protein assay.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Cell or tissue lysate (e.g., 20-50 µg of total protein).
-
Dithiothreitol (DTT) to a final concentration of 5 mM as a reducing agent.
-
Reaction buffer to a final volume of 190 µL.
-
-
Initiate Reaction: Add 10 µL of this compound probe (final concentration of 10 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 335 nm and emission at approximately 438 nm.
-
Data Analysis: Correct for background fluorescence using wells containing only buffer and the this compound probe. Normalize the fluorescence intensity to the protein concentration of the lysate.
Western Blot Protocol for Msr Protein
This is a generalized protocol for Western blotting, which can be optimized for specific Msr antibodies and sample types.
-
Sample Preparation: Lyse cells or tissues in RIPA buffer or a similar lysis buffer containing protease inhibitors. Determine the protein concentration.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the Msr protein of interest (e.g., anti-MsrA) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection:
-
For HRP-conjugated antibodies, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
For fluorescently-labeled antibodies, visualize the signal using a fluorescence imaging system.
-
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the Msr protein signal to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Signaling Pathway Context: The Role of Msr in Cellular Homeostasis
The diagram below illustrates the central role of the Methionine Sulfoxide Reductase (Msr) system in mitigating oxidative stress and maintaining protein function.
Caption: The Msr antioxidant repair pathway.
Conclusion
The this compound fluorescence assay offers a convenient and high-throughput method for assessing the functional activity of Msr enzymes, showing a strong correlation with Msr protein levels as determined by the more traditional Western blot analysis. While Western blotting remains the definitive method for quantifying total protein expression, the this compound assay provides a valuable and complementary tool, particularly for live-cell imaging and large-scale screening applications. For a comprehensive understanding of Msr biology, a combined approach utilizing both techniques is recommended, allowing researchers to correlate protein abundance with enzymatic function, thereby providing deeper insights into cellular responses to oxidative stress.
References
- 1. A specific fluorescent probe reveals compromised activity of methionine sulfoxide reductases in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific fluorescent probe reveals compromised activity of methionine sulfoxide reductases in Parkinson's disease - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Msr-blue's Specificity for MsrA versus MsrB Isoforms
For researchers, scientists, and drug development professionals, understanding the nuanced activity of methionine sulfoxide reductase (Msr) isoforms is critical. The fluorescent probe Msr-blue offers a valuable tool for monitoring Msr activity, demonstrating a pronounced preference for the MsrA isoform over MsrB. This guide provides a comprehensive comparison of this compound's performance with these two key enzymes, supported by available experimental data and detailed protocols.
Methionine sulfoxide reductases are crucial enzymes in cellular defense against oxidative stress, repairing oxidized methionine residues in proteins. The two primary isoforms, MsrA and MsrB, exhibit stereospecificity for the S- and R-isomers of methionine sulfoxide (MetO), respectively. This compound is a "turn-on" fluorescent probe designed to detect Msr activity, exhibiting a significant increase in fluorescence upon enzymatic reduction.[1][2]
Quantitative Comparison of this compound Activity with MsrA and MsrB
While extensive data is available for the interaction of this compound with MsrA, direct comparative studies with purified MsrB are limited. The available information strongly indicates a higher specificity and efficiency of this compound as a substrate for MsrA.
| Parameter | MsrA | MsrB | Reference |
| Substrate Specificity | High | Low (inferred) | [1][2] |
| Michaelis Constant (Km) | ~120 µM | Data not available | [1] |
| Catalytic Rate (kcat) | ~0.4 s⁻¹ | Data not available | |
| Fluorescence Increase | >100-fold | Not reported |
Table 1: Kinetic parameters and performance of this compound with MsrA and MsrB isoforms. The data for MsrB is largely unavailable in the reviewed literature, suggesting a significant lack of reactivity.
Experimental Protocols
In Vitro this compound Fluorescence Assay with Purified Enzymes
This protocol is adapted from the original study describing this compound and is optimized for measuring the activity of purified MsrA. Due to the lack of reported activity, a protocol for MsrB is not detailed but would theoretically follow the same procedure.
Materials:
-
Purified MsrA enzyme
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Dithiothreitol (DTT) stock solution (e.g., 1 M)
-
Assay buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the reaction mixture in each well of the microplate with a final volume of 200 µL.
-
Add the assay buffer to the desired volume.
-
Add DTT to a final concentration of 5 mM.
-
Add the purified MsrA enzyme to a final concentration of approximately 70-120 nM (e.g., 1.8-3 µg/mL).
-
Initiate the reaction by adding this compound to a final concentration of 10 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at various time points.
-
Excitation wavelength: 335 nm
-
Emission wavelength: 438 nm
-
-
A control reaction without the enzyme should be included to measure background fluorescence.
-
The fold increase in fluorescence (F/F₀) is calculated by dividing the fluorescence at a given time point (F) by the initial fluorescence (F₀).
Signaling Pathways and Experimental Workflow
The Msr system plays a pivotal role in the cellular response to oxidative stress, primarily through the thioredoxin (Trx) reducing pathway. Reactive oxygen species (ROS) oxidize methionine residues in proteins to form a mix of methionine-S-sulfoxide and methionine-R-sulfoxide. MsrA and MsrB then specifically reduce these oxidized forms back to methionine, using electrons donated from the thioredoxin system.
References
- 1. A specific fluorescent probe reveals compromised activity of methionine sulfoxide reductases in Parkinson's disease - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A specific fluorescent probe reveals compromised activity of methionine sulfoxide reductases in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
MSR-Blue vs. Traditional Colorimetric Assays: A Comparative Guide to Methionine Sulfoxide Reductase Activity Measurement
For researchers, scientists, and drug development professionals engaged in the study of oxidative stress and related therapeutic interventions, the accurate measurement of methionine sulfoxide reductase (MSR) activity is paramount. This guide provides a detailed comparison of the novel fluorescent probe, MSR-blue, with traditional colorimetric methods for quantifying MSR activity. We will delve into the underlying principles, performance characteristics, and experimental protocols of each approach, supported by available data to aid in the selection of the most suitable assay for your research needs.
Principle of Detection
This compound: A "Turn-On" Fluorescent Approach
This compound is a specialized, cell-permeable fluorescent probe designed for the direct detection of MSR activity.[1][2][3] Its fundamental principle lies in a "turn-on" mechanism, where the non-fluorescent this compound molecule is specifically reduced by MSR enzymes. This enzymatic reduction cleaves a sulfoxide group, converting the probe into a highly fluorescent product. The resulting increase in fluorescence intensity is directly proportional to the MSR activity in the sample. This method allows for real-time monitoring of enzyme kinetics in both cell lysates and, significantly, in living cells.[1][2]
Traditional Colorimetric MSR Assays: An Indirect Measurement
A common traditional method for measuring the activity of MSR, particularly the MsrA isoform, is a colorimetric assay based on the quantification of a thiol-reducing agent, such as dithiothreitol (DTT). In this coupled enzymatic reaction, MSR utilizes DTT as a reducing equivalent to convert a methionine sulfoxide substrate back to methionine. The remaining DTT in the reaction mixture is then quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The amount of color produced is inversely proportional to the MSR activity. Other traditional methods include radioactive assays and HPLC-based approaches, which can be cumbersome and are less amenable to high-throughput screening.
Performance Comparison
The choice between this compound and traditional colorimetric assays often hinges on the specific requirements of the experiment, such as the need for high sensitivity, live-cell imaging capabilities, or high-throughput screening.
| Feature | This compound (and similar fluorescent probes) | Traditional Colorimetric (DTNB-based) Assay |
| Principle | Direct, "turn-on" fluorescence | Indirect, colorimetric (absorbance) |
| Signal Change | >100-fold fluorescence increase (this compound); ~400-fold for ratiometric probes (Msr-Ratio) | Decrease in absorbance at 412 nm |
| Sensitivity | High (e.g., Limit of Detection for Msr-Ratio: 2.07 nM) | Moderate |
| Live-Cell Imaging | Yes | No |
| High-Throughput Screening (HTS) Compatibility | Excellent | Moderate |
| Assay Complexity | Simple "add-and-read" protocol | Multi-step protocol |
| Interference | Potential for interference from autofluorescent compounds | Potential for interference from compounds that react with thiols |
Advantages of this compound Over Traditional Colorimetric Assays
The primary advantages of this compound and other fluorescent probes for MSR activity are their enhanced sensitivity and their capacity for real-time measurements in living cells. The "turn-on" nature of the probe provides a large dynamic range, with a significant increase in signal upon enzymatic activity. This high signal-to-background ratio is advantageous for detecting low levels of MSR activity.
Furthermore, the ability to perform assays in live cells opens up possibilities for studying MSR function in a more physiologically relevant context, including its response to drug candidates and cellular stress. The simple "add-and-read" format of the this compound assay makes it highly suitable for high-throughput screening (HTS) campaigns aimed at identifying MSR modulators.
In contrast, traditional colorimetric assays, while reliable, are generally less sensitive and are limited to in vitro applications with cell lysates or purified enzymes. The multi-step procedure of the DTNB-based assay can introduce variability and is less amenable to automation for large-scale screening.
Experimental Protocols
This compound Fluorescent Assay Protocol (General)
-
Cell Culture and Treatment:
-
Plate cells in a microplate suitable for fluorescence measurements (e.g., black-walled, clear-bottom 96-well plate).
-
Culture cells to the desired confluency.
-
Treat cells with experimental compounds or vehicle controls for the desired duration.
-
-
Probe Loading:
-
Prepare a working solution of this compound probe in an appropriate buffer or cell culture medium.
-
Remove the culture medium from the cells and wash with a suitable buffer (e.g., PBS).
-
Add the this compound working solution to each well and incubate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
For this compound, typical excitation and emission wavelengths are around 340 nm and 440 nm, respectively. These may vary for other similar probes.
-
-
Data Analysis:
-
Subtract the background fluorescence from control wells (containing probe but no cells).
-
Normalize the fluorescence intensity to the number of cells or protein concentration if necessary.
-
Compare the fluorescence signals from treated and untreated cells to determine the effect on MSR activity.
-
Traditional Colorimetric (DTNB-based) MsrA Assay Protocol
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., Tris-HCl with MgCl2 and KCl).
-
Prepare solutions of the MsrA substrate (e.g., dimethyl sulfoxide - DMSO), DTT, and DTNB.
-
Prepare cell or tissue lysates containing the MsrA enzyme and determine the protein concentration.
-
-
Enzymatic Reaction:
-
In a microplate, combine the reaction buffer, MsrA-containing sample, and the MsrA substrate.
-
Initiate the reaction by adding DTT.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Colorimetric Detection:
-
Stop the enzymatic reaction (e.g., by adding a denaturing agent).
-
Add the DTNB solution to each well.
-
Incubate at room temperature for a short period (e.g., 5-10 minutes) to allow for color development.
-
-
Absorbance Measurement:
-
Measure the absorbance at 412 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of DTT to correlate absorbance with the amount of free thiol.
-
Calculate the amount of DTT consumed in each sample, which is proportional to the MsrA activity.
-
Normalize the activity to the protein concentration of the sample.
-
Visualizing the MSR Signaling Pathway and Assay Workflows
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. A high-throughput screening compatible assay for activators and inhibitors of methionine sulfoxide reductase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. A specific fluorescent probe reveals compromised activity of methionine sulfoxide reductases in Parkinson's disease - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Cell Viability Assays: Reproducibility and Reliability of the AlamarBlue™ Assay
For researchers, scientists, and drug development professionals, selecting a robust and reproducible cell viability assay is paramount for generating reliable data. This guide provides an objective comparison of the AlamarBlue™ (resazurin) assay with two other widely used alternatives: the MTT and CellTiter-Glo® assays. We will delve into their respective mechanisms, experimental protocols, and critically, their performance in terms of reproducibility and reliability, supported by experimental data.
Introduction to Cell Viability Assays
Cell viability assays are fundamental tools in toxicology, drug discovery, and cancer research. They assess the overall health of a cell population and are used to determine the cytotoxic effects of chemical compounds or to measure cellular proliferation. The reliability of these assays is critical, as it directly impacts the validity of structure-activity relationships (SAR) and the selection of lead compounds in drug development. Key parameters for evaluating assay performance include intra-assay variability (precision within a single experiment), inter-assay variability (reproducibility across different experiments), and the Z'-factor, a statistical measure of assay quality.
Comparison of Assay Principles
The AlamarBlue™, MTT, and CellTiter-Glo® assays each employ a different method to measure cell viability, primarily by assessing metabolic activity.
AlamarBlue™ (Resazurin) Assay: This assay utilizes the redox indicator resazurin, a blue and non-fluorescent compound. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink and highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of viable cells and can be measured by either fluorescence or absorbance.[1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured, which correlates to the number of viable cells.
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of adenosine triphosphate (ATP) present in a cell population, as ATP is a key indicator of metabolically active cells. The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces a luminescent signal proportional to the amount of ATP.
Quantitative Performance Comparison
The reproducibility and reliability of a cell viability assay are crucial for making confident decisions in research and development. The following table summarizes key performance metrics for the AlamarBlue™, MTT, and CellTiter-Glo® assays based on available data. It is important to note that these values can vary depending on the cell type, experimental conditions, and laboratory practices.
| Performance Metric | AlamarBlue™ Assay | MTT Assay | CellTiter-Glo® Assay |
| Intra-assay Variability (%CV) | 3-57% (typically lower with optimization)[2] | 8-30%[2] | Generally low; Z'-factor suggests high precision[3] |
| Inter-assay Variability (%CV) | 4-12% (with Guava® ViaCount® for normalization)[2] | Not explicitly reported in direct comparison | Not explicitly reported in direct comparison |
| Z'-factor | Generally good; can be >0.5 with optimization | Generally good; can be >0.5 | Excellent; reported values between 0.74 and 0.98 |
| Sensitivity | Slightly more sensitive than MTT for most compounds | Less sensitive than AlamarBlue™ for some compounds | Very high sensitivity due to luminescent detection |
| EC50/IC50 Values | Comparable to MTT for most compounds | Comparable to AlamarBlue™ for most compounds | Similar to AlamarBlue™ |
Note: %CV (Coefficient of Variation) is a measure of relative variability. A lower %CV indicates higher precision. The Z'-factor is a measure of statistical effect size; a value >0.5 indicates an excellent assay.
Experimental Protocols
Detailed and consistent experimental protocols are essential for ensuring the reproducibility of cell viability assays. Below are generalized protocols for the AlamarBlue™, MTT, and CellTiter-Glo® assays.
AlamarBlue™ Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired exposure time. Include untreated and no-cell controls.
-
Reagent Addition: Add AlamarBlue™ reagent (typically 10% of the culture volume) to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light. Incubation time may need to be optimized based on the cell type and density.
-
Measurement: Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.
MTT Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Expose cells to the test compound for the desired duration.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.
CellTiter-Glo® Assay Protocol
-
Cell Plating: Plate cells in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Compound Treatment: Treat cells with the test compound and incubate for the desired period.
-
Reagent Equilibration: Allow the CellTiter-Glo® reagent and the cell plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a luminometer.
Visualizing Assay Workflows and Principles
To better understand the underlying mechanisms and experimental steps, the following diagrams have been generated using the DOT language.
Caption: AlamarBlue™ assay signaling pathway.
Caption: Comparison of experimental workflows.
Summary and Recommendations
The choice of a cell viability assay depends on several factors, including the specific research question, cell type, available equipment, and desired throughput.
-
AlamarBlue™ (Resazurin) Assay: This assay offers a good balance of sensitivity, simplicity, and cost-effectiveness. It is a homogeneous ("add-and-read") assay that does not require cell lysis, allowing for kinetic monitoring of cell viability. While its intra-assay variability can be higher than other methods, this can often be mitigated with careful optimization of cell density and incubation times.
-
MTT Assay: The MTT assay is a well-established and cost-effective method. However, it is a multi-step, endpoint assay that requires a solubilization step, which can introduce additional variability. The MTT reagent itself can also be toxic to cells.
-
CellTiter-Glo® Assay: This assay is highly sensitive, has a simple "add-mix-measure" protocol, and exhibits excellent Z'-factor values, making it well-suited for high-throughput screening. The main drawback is its higher cost compared to AlamarBlue™ and MTT.
References
Comparative Analysis of Msr-blue for Assessing Methionine Sulfoxide Reductase Activity in Diverse Cell Lines
A Guide for Researchers in Cellular Biology and Drug Discovery
For researchers, scientists, and drug development professionals, the accurate assessment of cellular oxidative stress is paramount. Methionine sulfoxide reductases (Msrs) are critical enzymes that repair oxidatively damaged proteins, and their activity is a key indicator of a cell's ability to combat oxidative damage. Msr-blue is a fluorescent probe designed to measure the activity of these vital enzymes. This guide provides a comparative analysis of this compound and other common probes for monitoring cellular redox status, supported by experimental protocols and data to inform your research decisions.
Performance Comparison of Oxidative Stress Probes
The following table summarizes the key characteristics of this compound and two commonly used alternative probes for measuring oxidative stress: MitoSOX Red and DCFH-DA. This allows for a side-by-side comparison of their targets, advantages, and limitations.
| Feature | This compound | MitoSOX Red | 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) |
| Primary Target | Methionine Sulfoxide Reductase (MsrA and MsrB) activity | Mitochondrial Superoxide (O₂⁻) | General Reactive Oxygen Species (ROS) |
| Reported Cell Lines | 293T, mouse organs | Various, including B16-F10 melanoma, human carcinoma cell lines (colon, pancreatic, breast, liver, lung), HL-60, KG1a, rat primary astrocytes, and C2C12 myotubes[1][2][3]. | Various, including colorectal cancer cell lines and NR8383 and A549[4][5]. |
| Reported Fluorescence Increase | >100-fold in the presence of Msr | Dependent on cell type and stimulus | Dependent on cell type and stimulus |
| Advantages | Specific for Msr activity, a key protein repair pathway. | Specifically targets mitochondrial superoxide, a major source of cellular ROS. | Broad-spectrum indicator of general oxidative stress. |
| Limitations | Limited published data on performance across a wide range of cell lines. | Can be oxidized by other ROS at high concentrations, potentially leading to non-specific signals. | Not specific to a particular ROS or cellular compartment; can be auto-oxidized. |
Quantitative Data Summary
While a direct quantitative comparison of this compound across different cell lines is not available in the literature, the following table presents representative data for the alternative probes to illustrate the type of quantitative analysis that can be performed.
| Probe | Cell Line | Treatment | Fold Change in Fluorescence Intensity (vs. Control) | Reference |
| MitoSOX Red | B16-F10 (control) | - | 1.0 | |
| B16-F10 (MD) | - | ~3.0 (at 1 µM MitoSOX) | ||
| RGK36 and RGK45 | Cisplatin (10 µM) | Increased | ||
| DCFH-DA | Colorectal Cancer Cells | Chemical Treatment | Varies with treatment |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide protocols for the use of this compound and its alternatives.
This compound Live Cell Imaging Protocol
This protocol is based on methodologies described for live-cell imaging of Msr activity.
Materials:
-
This compound probe
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging microscope with appropriate filters (Excitation ~365 nm, Emission ~450 nm)
Procedure:
-
Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Prepare a working solution of this compound in cell culture medium. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate at 37°C in a CO₂ incubator for 1-4 hours. Incubation time may need to be optimized for different cell lines.
-
After incubation, wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add fresh, pre-warmed cell culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set or similar filters appropriate for the excitation and emission spectra of this compound.
Experimental workflow for live-cell imaging with this compound.
MitoSOX Red Protocol for Mitochondrial Superoxide Detection
This protocol is adapted from established methods for measuring mitochondrial superoxide.
Materials:
-
MitoSOX Red reagent
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader (Excitation ~510 nm, Emission ~580 nm)
Procedure:
-
Prepare a 5 mM stock solution of MitoSOX Red in anhydrous DMSO.
-
Dilute the stock solution to a working concentration of 1-5 µM in pre-warmed HBSS or cell culture medium immediately before use. The optimal concentration should be determined for each cell type and experimental condition.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells gently three times with pre-warmed PBS.
-
Add fresh, pre-warmed medium or buffer to the cells.
-
Analyze the fluorescence using a fluorescence microscope or a fluorescence plate reader.
Workflow for mitochondrial superoxide detection using MitoSOX Red.
DCFH-DA Protocol for General Oxidative Stress
This protocol is a standard method for assessing general cellular ROS levels.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Anhydrous DMSO
-
Serum-free cell culture medium or PBS
-
Fluorescence microscope or plate reader (Excitation ~485 nm, Emission ~530 nm)
Procedure:
-
Prepare a 10-20 mM stock solution of DCFH-DA in anhydrous DMSO.
-
Dilute the stock solution to a working concentration of 10-100 µM in serum-free medium or PBS. The optimal concentration should be determined for each cell line.
-
Remove the culture medium and wash the cells twice with pre-warmed PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with pre-warmed PBS to remove the excess probe.
-
Add fresh, pre-warmed medium or buffer to the cells.
-
Measure the fluorescence intensity immediately using a fluorescence microscope or plate reader.
Workflow for general oxidative stress detection using DCFH-DA.
Signaling Pathway
The Methionine Sulfoxide Reductase (MSR) System
This compound is designed to specifically measure the activity of the Methionine Sulfoxide Reductase (MSR) system. This system plays a crucial role in cellular defense against oxidative stress by repairing oxidized methionine residues in proteins. The pathway involves two main enzymes, MsrA and MsrB, which stereospecifically reduce the two different isomers of methionine sulfoxide.
The MSR pathway repairs oxidized methionine residues.
References
- 1. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanopartikel.info [nanopartikel.info]
Orthogonal Validation of Msr-blue Findings: A Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the orthogonal validation of findings obtained using Msr-blue, a fluorescent probe for Methionine Sulfoxide Reductase A (MsrA) activity. We detail how genetic approaches can be employed to independently verify and add robustness to discoveries made with this chemical tool.
Introduction to this compound and the Imperative of Orthogonal Validation
This compound is a valuable fluorescent probe that enables the real-time detection of MsrA enzymatic activity within living cells. It operates on an "off-on" mechanism, where the probe's blue fluorescence intensifies upon reduction by MsrA. Such tools are instrumental in elucidating the roles of enzymes in various cellular processes and disease states.
However, reliance on a single methodology can be susceptible to unforeseen artifacts or off-target effects. Orthogonal validation, the practice of using distinct and independent methods to corroborate experimental results, is therefore a cornerstone of rigorous scientific research.[1][2][3] Genetic approaches, such as gene knockout and knockdown, represent a powerful class of orthogonal validation tools. By directly manipulating the expression of the target enzyme, researchers can confirm that the signal observed with a chemical probe is indeed attributable to the activity of that specific enzyme.
This guide outlines how to employ CRISPR/Cas9-mediated gene knockout and siRNA-mediated gene knockdown to validate findings from this compound.
Comparative Analysis of Validation Techniques
To illustrate the expected outcomes of genetic validation, the following table summarizes hypothetical experimental data. In this scenario, an initial experiment with this compound suggests that a novel compound, "Compound X," increases MsrA activity in a cell line.
| Experimental Condition | This compound Fluorescence Intensity (Arbitrary Units) | MsrA Protein Level (Western Blot) | Interpretation |
| Wild-Type Cells (Control) | 100 ± 10 | 100% | Baseline MsrA activity and expression. |
| Wild-Type Cells + Compound X | 250 ± 20 | 100% | Compound X appears to enhance MsrA activity. |
| MsrA Knockout (KO) Cells | 5 ± 2 | <1% | This compound signal is dependent on MsrA expression. |
| MsrA KO Cells + Compound X | 6 ± 3 | <1% | Confirms that Compound X's effect is MsrA-dependent. |
| Scrambled siRNA (Control) | 98 ± 12 | 95% | siRNA transfection control shows no significant effect. |
| MsrA siRNA-treated Cells | 30 ± 5 | 20% | Reduced MsrA expression leads to a decrease in this compound signal. |
| MsrA siRNA-treated Cells + Compound X | 35 ± 6 | 20% | The effect of Compound X is blunted by MsrA knockdown. |
Signaling Pathway of MsrA
MsrA plays a crucial role in mitigating oxidative stress and inflammation. One of its key functions is the suppression of the NOX2-MAPKs/NF-κB signaling pathway.[1][2] Understanding this pathway is essential for contextualizing the findings from this compound experiments.
Figure 1: Simplified signaling pathway showing MsrA's inhibitory role on the NOX2-MAPKs/NF-κB axis.
Experimental Protocols
Detailed methodologies for the key genetic validation experiments are provided below.
CRISPR/Cas9-Mediated MsrA Knockout
This protocol outlines the generation of a stable MsrA knockout cell line.
1. gRNA Design and Vector Construction:
-
Design two to three single guide RNAs (sgRNAs) targeting the early exons of the MsrA gene to maximize the likelihood of a frameshift mutation.
-
Utilize online CRISPR design tools to minimize off-target effects.
-
Clone the selected sgRNA sequences into a Cas9 expression vector that also contains a selectable marker (e.g., puromycin resistance).
2. Transfection and Selection:
-
Transfect the host cell line with the gRNA-Cas9 plasmid using a suitable transfection reagent.
-
Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
3. Single-Cell Cloning:
-
After selection, dilute the cell population to a concentration of a single cell per well in a 96-well plate.
-
Allow individual cells to proliferate and form colonies.
4. Validation of Knockout:
-
Genomic DNA PCR and Sequencing: Extract genomic DNA from the expanded clones. Amplify the region of the MsrA gene targeted by the gRNA and sequence the PCR product to identify insertions or deletions (indels).
-
Western Blot: Lyse the clonal cell lines and perform a Western blot using an antibody specific for MsrA to confirm the absence of the protein.
Figure 2: Experimental workflow for generating and validating an MsrA knockout cell line.
siRNA-Mediated MsrA Knockdown
This protocol describes the transient silencing of MsrA expression.
1. siRNA Selection and Preparation:
-
Select at least two pre-validated siRNAs targeting different sequences of the MsrA mRNA. A non-targeting scrambled siRNA should be used as a negative control.
-
Reconstitute the siRNAs in nuclease-free water to a stock concentration of 20 µM.
2. Transfection:
-
Seed cells in a 6-well plate and grow to 60-80% confluency.
-
For each well, dilute the siRNA (e.g., to a final concentration of 20-50 nM) and a suitable lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
3. Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): At 24-48 hours post-transfection, extract total RNA and perform qRT-PCR to quantify the reduction in MsrA mRNA levels.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform a Western blot to confirm the reduction in MsrA protein levels.
Figure 3: Experimental workflow for transient MsrA knockdown and validation.
Conclusion
The synergy between chemical probes like this compound and genetic validation techniques provides a robust framework for modern biological research. By employing the methods outlined in this guide, researchers can significantly increase the confidence in their findings, ensuring that the observed cellular phenomena are accurately attributed to the target of interest. This rigorous approach is essential for the advancement of our understanding of cellular signaling and for the development of novel therapeutic strategies.
References
- 1. MsrA Suppresses Inflammatory Activation of Microglia and Oxidative Stress to Prevent Demyelination via Inhibition of the NOX2-MAPKs/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MSR-Blue: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
MSR-Blue is a specialized fluorescent probe utilized in life sciences and drug development research to monitor the activity of the enzyme methionine sulfoxide reductase (Msr) in living cells. With a CAS Number of 2966537-39-1 and a molecular formula of C11H10O3S, this compound is a valuable tool for studying cellular processes and diseases like Parkinson's.[1] Adherence to proper disposal protocols for this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
It is important to note that safety classifications for this compound can vary between suppliers. While some Safety Data Sheets (SDS) may classify it as a non-hazardous substance, others indicate that it may be harmful if swallowed, in contact with skin, or inhaled.[2] Therefore, it is imperative to always consult the specific SDS provided by your supplier and adhere to your institution's environmental health and safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before working with this compound, ensure you are familiar with the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles with side-shields.
-
Ventilation: Handle this compound, particularly in its solid form, in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, absorb the material with an inert substance like sand or vermiculite. Collect the contaminated material into a sealed, labeled hazardous waste container. Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
Quantitative Data and Chemical Properties
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2966537-39-1 | |
| Molecular Formula | C11H10O3S | |
| Molecular Weight | 222.26 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for up to 1 month, or at -80°C for up to 6 months. Protect from light. |
Experimental Protocols: Disposal of this compound Waste
The following step-by-step procedures provide guidance for the disposal of different types of this compound waste.
1. Disposal of Unused or Expired this compound (Solid Form)
-
Step 1: Containerization: Keep the unused or expired this compound in its original, tightly sealed container.
-
Step 2: Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound"), CAS number, and any other information required by your institution.
-
Step 3: Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Step 4: Collection: Arrange for pickup and disposal by your institution's EHS department.
2. Disposal of this compound Solutions (Aqueous or in Solvents)
-
Step 1: Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and chemically compatible container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
Step 2: Labeling: Label the container as "Hazardous Waste" with the full chemical name ("Liquid Waste: this compound solution"), the solvent used (e.g., DMSO, buffer), and an estimated concentration and volume.
-
Step 3: Storage: Store the sealed liquid waste container in a secondary containment tray within a designated hazardous waste accumulation area.
-
Step 4: Disposal: Contact your EHS department to arrange for the collection and disposal of the liquid hazardous waste. Do not pour this compound solutions down the drain.
3. Disposal of this compound Contaminated Materials
-
Step 1: Segregation: Separate solid waste contaminated with this compound, such as gloves, pipette tips, vials, and absorbent materials, from non-hazardous lab trash.
-
Step 2: Containerization: Place all contaminated solid waste into a clearly labeled, sealable, and chemically compatible container or a designated hazardous waste bag.
-
Step 3: Labeling: Mark the container or bag as "Hazardous Waste" and specify the contents (e.g., "Solid Waste: this compound Contaminated Materials").
-
Step 4: Storage: Store the sealed container in the designated hazardous waste accumulation area.
-
Step 5: Collection: Arrange for pickup and disposal through your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By following these procedures and consulting your institution's specific guidelines, you can ensure the safe and compliant disposal of this compound waste, contributing to a secure research environment.
References
Personal protective equipment for handling Msr-blue
This guide provides immediate and essential safety and logistical information for the handling of Msr-blue, a fluorescent probe utilized in monitoring methionine sulfoxide reductase activity in live cells. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Disclaimer: Safety Data Sheets (SDS) for this compound present conflicting information regarding its hazard classification. One source indicates it is not a hazardous substance, while another classifies it as harmful if swallowed, in contact with skin, or inhaled. Therefore, it is imperative to handle this compound with caution, adhering to the more stringent safety protocols outlined below.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2966537-39-1 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₃S | [1][2] |
| Molecular Weight | 222.26 g/mol | [1] |
| Solubility | DMSO: 25 mg/mL (112.48 mM) (Requires sonication) | |
| Storage | Store at -20°C | |
| Excitation Wavelength (Λex) | 340 nm | |
| Emission Wavelength (Λem) | 440 nm |
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound. The following table outlines the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes. |
| Hand Protection | Nitrile gloves | Inspect for tears or holes before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Should be fully buttoned to protect skin and clothing. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or fume hood. | If weighing or handling powder outside of a fume hood, a dust mask or respirator may be necessary to avoid inhalation. |
Experimental Protocols: Handling and Storage
Handling:
-
Engineering Controls: Whenever possible, handle this compound powder in a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Aerosol Prevention: Avoid creating dust or aerosols when handling the powder.
-
Personal Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Temperature: Store at -20°C for long-term stability.
-
Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing or reducing agents.
Emergency Procedures
Immediate action is crucial in the event of an emergency. The following table provides procedural guidance for various scenarios.
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Spill (Powder) | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. Gently cover the spill with a damp paper towel to avoid creating dust. 4. Carefully sweep the material into a suitable container for disposal. 5. Clean the spill area with soap and water. |
Disposal Plan
All waste generated from the handling of this compound must be considered chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Vendor: Contact your institution's environmental health and safety (EHS) office to arrange for proper disposal by a licensed chemical waste vendor. Do not dispose of this compound down the drain.
Operational Workflow for Handling this compound
Caption: A workflow diagram illustrating the standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
